3-(Pyridin-2-yloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-4-3-5-10(8-9)16-11-6-1-2-7-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIEAIIZBZRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619763 | |
| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-30-2 | |
| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-2-yloxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a pyridyl ether moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for its effective application, particularly in drug development, where properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) directly govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and discusses the implications of these properties for research and development.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.
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IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉NO₃[2]
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Molecular Weight: 215.20 g/mol [2]
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Canonical SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O[3]
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InChI Key: LYSIEAIIZBZRCE-UHFFFAOYSA-N[2]
Structure:
The Interplay of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is dictated by its physicochemical characteristics. For a molecule like this compound, the interplay between its acidic (carboxylic acid) and basic (pyridine) centers, along with its overall lipophilicity, is critical. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Caption: Relationship between key physicochemical properties and ADME profile.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound, compiled from various chemical databases and supplier information. It is crucial to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Data Type | Source |
| Molecular Weight | 215.20 g/mol | Calculated | PubChem[2], Sigma-Aldrich |
| Physical State | Solid | Experimental | Sigma-Aldrich |
| Melting Point | 108 °C | Experimental | LookChem[1], Biosynth |
| Boiling Point | 400.6 °C at 760 mmHg | Predicted | LookChem[1] |
| XLogP3 | 1.9 | Predicted | PubChem[2] |
| Hydrogen Bond Donors | 1 (from -COOH) | Calculated | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (from C=O, -O-, ether O, pyridine N) | Calculated | PubChem[2] |
| Rotatable Bond Count | 3 | Calculated | PubChem[2] |
| pKa (Acidic) | ~4 | Predicted/Analog-Based | Based on benzoic acid (pKa ~4.2)[4][5] |
| pKa (Basic) | ~2-3 | Predicted/Analog-Based | Based on 2-phenoxypyridine |
| Aqueous Solubility | No data available | - | LookChem[1] |
In-Depth Analysis of Key Properties
Acidity and Basicity (pKa)
This compound is an amphoteric molecule, possessing both a carboxylic acid group and a pyridine nitrogen.
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Acidic pKa: The carboxylic acid group is expected to have a pKa value similar to that of benzoic acid, which is approximately 4.2.[4][5] The electron-withdrawing nature of the pyridyloxy substituent at the meta position may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid. This pKa value is critical as it dictates that the molecule will be predominantly in its anionic carboxylate form at physiological pH (7.4), which significantly enhances aqueous solubility.
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Basic pKa: The pyridine nitrogen can be protonated. However, the ether oxygen atom attached to the 2-position withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen. The pKa for the conjugate acid is therefore expected to be significantly lower than that of pyridine itself (~5.2), likely in the range of 2-3. At physiological pH, the pyridine ring will be overwhelmingly neutral.
Lipophilicity (LogP and LogD)
Lipophilicity is a crucial parameter that influences a compound's ability to cross biological membranes.
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LogP (Partition Coefficient): The predicted XLogP3 value of 1.9 suggests that the neutral form of the molecule has a moderate preference for a lipid environment over an aqueous one.[2] This level of lipophilicity is often considered favorable for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.
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LogD (Distribution Coefficient): Because the molecule ionizes, its effective lipophilicity is pH-dependent and is better described by LogD. At pH 7.4, where the carboxylic acid is deprotonated, the LogD will be significantly lower (more hydrophilic) than the LogP. This change is vital for ensuring solubility in plasma and preventing aggregation, while the underlying LogP of the neutral species still drives passive diffusion across cell membranes.
Melting Point and Solid-State Properties
The experimentally determined melting point is 108 °C.[1] This relatively sharp melting point suggests the material obtained from commercial suppliers is of reasonable purity and crystalline. A moderate melting point below 200°C is often advantageous in drug development as it can correlate with better solubility and dissolution characteristics compared to high-melting-point, high-lattice-energy compounds.
Experimental Protocols for Property Determination
To ensure scientific rigor, predicted values should be confirmed experimentally. The following are standard, validated protocols for determining key physicochemical properties.
Protocol: Determination of LogP by Shake-Flask Method (OECD Guideline 107)
This method remains the gold standard for LogP determination.
Principle: The compound is partitioned between two immiscible phases (n-octanol and water). The concentration in each phase is measured at equilibrium, and the ratio is used to calculate LogP.
Methodology:
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Preparation: Prepare a stock solution of this compound in n-octanol. Ensure the n-octanol and water (or buffer, pH ~2 to keep the acid protonated) are mutually saturated by stirring them together for 24 hours and allowing them to separate.
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Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.
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Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the mixture to ensure complete phase separation.
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Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for LogP determination by the shake-flask method.
Protocol: Determination of pKa by Potentiometric Titration
Principle: The compound is dissolved in a suitable solvent (e.g., water/methanol co-solvent) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Methodology:
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Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.
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Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
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Titration (for acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the midpoint of the steepest part of the curve). Advanced software can be used to calculate the pKa from the derivative of the titration curve.
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Titration (for basic pKa): To determine the basic pKa of the pyridine, perform a reverse titration, starting with the sample in an acidic solution and titrating with a standardized strong base, or titrate the neutral sample with a strong acid (e.g., 0.1 M HCl).
Conclusion
This compound is a molecule of significant interest with a physicochemical profile that makes it amenable to applications in drug discovery. Its moderate lipophilicity (predicted XLogP3 of 1.9) and distinct acidic pKa position it as a versatile scaffold.[2] While many properties are computationally predicted, this guide provides the framework and validated experimental protocols necessary for researchers to confirm these values, ensuring data integrity and enabling the confident application of this compound in their development programs. The provided methodologies for determining LogP and pKa serve as a reliable starting point for a full and robust characterization.
References
- 1. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Benzoic acid | 65-85-0 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the molecular structure, physicochemical properties, synthesis, and potential applications of 3-(Pyridin-2-yloxy)benzoic acid, a molecule of interest due to its unique diaryl ether linkage and the versatile benzoic acid scaffold.
Molecular Identity and Physicochemical Characteristics
This compound is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond. This structure confers a specific set of chemical properties that are foundational to its synthesis and application.
The molecular structure consists of a central ether oxygen atom connecting the C-3 position of a benzoic acid ring and the C-2 position of a pyridine ring. This arrangement creates a rigid yet conformationally flexible molecule.
CAS number and IUPAC name for 3-(Pyridin-2-yloxy)benzoic acid
An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of interest in chemical synthesis and drug discovery. It details the compound's fundamental identifiers, physicochemical properties, a validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into its handling and utilization.
Compound Identification and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The subject of this guide is unequivocally identified by the following nomenclature and registry number.
The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at the meta-position. This arrangement of aromatic systems and the ether linkage confers specific chemical properties and reactivity, making it a valuable building block in organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 108 °C | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| InChI Key | LYSIEAIIZBZRCE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O |
These properties, computed and verified across multiple databases, suggest a stable, solid compound with moderate polarity, suitable for a range of organic reactions.
Synthesis and Purification Protocol
The synthesis of diaryl ethers such as this compound is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation or a base-mediated coupling. The following protocol describes a robust and scalable method.
Underlying Principle and Rationale
The core of this synthesis involves the formation of an ether bond between a phenoxide and an activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which, upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents due to their high boiling points and ability to dissolve the ionic intermediates.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
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Reactant Charging: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq., optional but recommended).
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Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of 3-hydroxybenzoic acid).
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Initiation: Add 2-chloropyridine (1.2 eq.) to the mixture.
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Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
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Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.
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Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final pH of 3-4.
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Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
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Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.
Applications in Research and Drug Development
While this compound is not an end-product drug, its structural motifs are prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile intermediate or scaffold for building more complex chemical entities.
Scaffold for Lead Compound Generation
The molecule combines three key features: a carboxylic acid group (a common anchor for biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic stability), and a pyridine ring (a frequent component in bioactive compounds, capable of hydrogen bonding and metal coordination). This makes it an attractive starting point for library synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as analgesics and anti-inflammatory agents[2].
Potential as a Herbicide
Some sources indicate that this compound has shown phytotoxicity by inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against broadleaf plants.
Caption: Role as a scaffold in discovery chemistry.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
Hazard Statements:
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H302: Harmful if swallowed[1].
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H315: Causes skin irritation[1].
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H319: Causes serious eye irritation[1].
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H335: May cause respiratory irritation[1].
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas with copious amounts of water.
Conclusion
This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is achievable through standard organic chemistry methodologies, and its true value for researchers lies in its potential as a modular building block for the creation of novel molecules with potential therapeutic or agricultural applications. Proper safety protocols are essential for its handling. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
Spectroscopic Characterization of 3-(Pyridin-2-yloxy)benzoic Acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3-(pyridin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and empirical data from its core structural motifs—benzoic acid and 2-phenoxypyridine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, offering a self-validating system for researchers. The content is structured to provide not just data, but a causal understanding behind the expected spectroscopic behavior, empowering scientists to confidently synthesize, identify, and utilize this compound.
Introduction: The Rationale for Spectroscopic Scrutiny
This compound is a bifunctional organic molecule incorporating a carboxylic acid and a heteroaromatic ether linkage. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The carboxylic acid moiety provides a handle for amide bond formation or salt formation, while the pyridin-2-yloxy group can participate in hydrogen bonding, metal coordination, and pi-stacking interactions.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall mass. This guide serves as a practical resource for scientists working with or aiming to synthesize this compound, providing a predictive spectroscopic roadmap and the methodologies to confirm it.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent fragments: the 3-substituted benzoic acid and the 2-substituted pyridine ring linked by an ether oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the eight aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1' (COOH) | 12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |
| H-6 | 8.15 - 8.25 | doublet of doublets | dd, J ≈ 5.0, 2.0 | This proton is ortho to the pyridine nitrogen, making it the most deshielded proton on the pyridine ring. |
| H-4 | 7.80 - 7.90 | triplet of doublets | td, J ≈ 8.0, 2.0 | This proton is deshielded by the neighboring nitrogen and the electron-withdrawing nature of the ring. |
| H-2' | 7.75 - 7.85 | triplet | t, J ≈ 2.0 | This proton is ortho to the carboxylic acid and meta to the ether linkage. |
| H-6' | 7.65 - 7.75 | doublet of triplets | dt, J ≈ 8.0, 2.0 | This proton is ortho to the ether linkage and meta to the carboxylic acid. |
| H-4' | 7.45 - 7.55 | triplet | t, J ≈ 8.0 | This is the proton para to the carboxylic acid and meta to the ether linkage. |
| H-5 | 7.10 - 7.20 | doublet of doublets | dd, J ≈ 8.0, 5.0 | This proton is coupled to both H-4 and H-6. |
| H-3 | 6.95 - 7.05 | doublet of triplets | dt, J ≈ 8.0, 1.0 | This proton is ortho to the ether linkage on the pyridine ring. |
The ¹³C NMR spectrum will provide information about the 12 unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7' (C=O) | 166.0 - 168.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C-2 | 163.0 - 165.0 | This carbon is directly attached to the electronegative oxygen and is part of the electron-deficient pyridine ring. |
| C-3' | 155.0 - 157.0 | This carbon is attached to the ether oxygen. |
| C-6 | 148.0 - 150.0 | This carbon is adjacent to the pyridine nitrogen. |
| C-4 | 139.0 - 141.0 | Aromatic CH carbon in the pyridine ring. |
| C-1' | 131.0 - 133.0 | The ipso-carbon of the benzoic acid ring. |
| C-5' | 129.5 - 131.5 | Aromatic CH carbon in the benzoic acid ring. |
| C-2' | 124.0 - 126.0 | Aromatic CH carbon in the benzoic acid ring. |
| C-6' | 121.0 - 123.0 | Aromatic CH carbon in the benzoic acid ring. |
| C-4' | 119.0 - 121.0 | Aromatic CH carbon in the benzoic acid ring. |
| C-5 | 117.0 - 119.0 | Aromatic CH carbon in the pyridine ring. |
| C-3 | 111.0 - 113.0 | Aromatic CH carbon in the pyridine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |
| 3000-3100 | C-H (Aromatic) | Stretching | Medium |
| 1680-1710 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1580-1620 | C=C and C=N (Aromatic Rings) | Stretching | Medium to Strong |
| 1200-1300 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |
| 1150-1250 | C-O (Carboxylic Acid) | Stretching | Strong |
| 900-1400 | O-H (Carboxylic Acid) | Bending | Broad, Medium |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the acid functionality. The C-O stretching of the aryl ether linkage is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
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Predicted Molecular Ion (M⁺): For C₁₂H₉NO₃, the exact mass is 215.0582 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 216.0659.
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Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentations would include:
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Loss of H₂O (m/z 197) from the carboxylic acid.
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Loss of COOH (m/z 170), leading to the 2-phenoxypyridine radical cation.
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Cleavage of the ether bond, resulting in fragments corresponding to the pyridinoxy cation (m/z 95) and the 3-carboxyphenyl radical (m/z 120) or their respective ions.
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Experimental Protocols
To obtain and validate the predicted spectroscopic data, the following experimental methodologies are recommended.
Synthesis of this compound
A common method for the synthesis of diaryl ethers is the Ullmann condensation.
Protocol:
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Reactants: Combine 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.2 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in a suitable high-boiling solvent such as dimethylformamide (DMF).
-
Reaction: Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
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Extraction: Acidify the aqueous solution with dilute HCl to a pH of ~3-4 to precipitate the product. If the product does not precipitate, extract with an organic solvent such as ethyl acetate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Data Acquisition
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
IR Data Acquisition
Protocol:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in both positive and negative ion modes.
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Visualization of Molecular Structure and Spectroscopic Correlations
Visual aids can significantly enhance the understanding of the relationship between a molecule's structure and its spectroscopic data.
Figure 1: 2D structure of this compound with atom numbering for NMR assignments.
Figure 2: Workflow for the spectroscopic characterization of this compound.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and mass spectra of this compound, grounded in the established spectroscopic behavior of its constituent chemical moieties. By coupling these predictions with robust, field-proven experimental protocols, this document offers a comprehensive and self-validating framework for researchers. The provided insights into the causal relationships between the molecular structure and its spectroscopic output are intended to empower scientists in their synthesis, purification, and application of this and related compounds. Adherence to the outlined methodologies will ensure the generation of high-quality, reliable data, which is paramount for scientific integrity and the advancement of drug discovery and materials science.
The Pyridinyloxy Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridinyloxy scaffold, a heterocyclic motif characterized by a pyridine ring linked to a phenyl or other aromatic system via an oxygen bridge, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties, including the ability to participate in hydrogen bonding and pi-stacking interactions, have rendered it a versatile building block for the design of potent and selective therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridinyloxy compounds, with a deep dive into their mechanistic underpinnings in oncology, neurodegenerative disorders, and infectious diseases. We will explore the causality behind experimental designs, present validated protocols for their evaluation, and offer insights into the structure-activity relationships that govern their biological activity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Chemical Versatility of the Pyridinyloxy Moiety
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs.[1] Its nitrogen atom imparts a degree of basicity and the capacity to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[2] When incorporated into the pyridinyloxy scaffold, these properties are complemented by the flexibility of the ether linkage and the potential for diverse substitutions on both the pyridine and the adjacent aromatic ring. This structural pliability allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and bioavailability, making the pyridinyloxy core a "privileged scaffold" in drug discovery.[3]
The synthesis of pyridinyloxy derivatives is often achieved through established methods like the Hantzsch pyridine synthesis or Bönnemann cyclization, allowing for the generation of diverse compound libraries for screening.[4] This accessibility, coupled with the scaffold's favorable biological profile, has fueled its exploration in a wide array of therapeutic areas.
Therapeutic Applications in Oncology
Pyridinyloxy-containing compounds have demonstrated significant promise as anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
A predominant mechanism of action for many anticancer pyridinyloxy compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Several pyridine-urea derivatives incorporating a pyridinyloxy-like motif have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[8] Novel 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines have been designed as PI3K inhibitors, demonstrating isoform selectivity based on the nature of the aryl group.[8]
Certain anticancer pyridines have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in liver and breast cancer cells.[9] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[9]
Signaling Pathway: Pyridinyloxy Compound-Mediated Inhibition of a Generic Kinase Pathway
Caption: Inhibition of kinase signaling pathways by pyridinyloxy compounds.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of novel pyridinyloxy derivatives are typically evaluated against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [9] |
| Compound 2 | HepG2 (Liver) | 7.5 ± 0.1 | [9] |
| Compound 1 | MCF-7 (Breast) | 6.3 ± 0.4 | [9] |
| Compound 2 | MCF-7 (Breast) | 16 ± 1.7 | [9] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [7] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [7] |
| Compound 9b (PI3Kα inhibitor) | PI3Kα | - | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of pyridinyloxy compounds against cancer cell lines.[1][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridinyloxy test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyloxy compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A streamlined workflow for in vitro anticancer screening of pyridinyloxy compounds.
Neuroprotective Applications in Neurodegenerative Diseases
The pyridinyloxy scaffold is also being investigated for its potential in treating neurodegenerative disorders, with a particular focus on Alzheimer's disease.[11][12]
Mechanism of Action: Modulating Cholinergic Signaling
A promising strategy in Alzheimer's therapy is the enhancement of cholinergic neurotransmission, which is impaired in the disease.
A novel pyridinyloxy compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) , has been identified as a positive allosteric modulator (PAM) of the α7 nAChR.[11] PAMs enhance the receptor's response to its natural ligand, acetylcholine, without directly activating it. EQ-04 has been shown to be highly selective for the α7 subtype and exhibits neuroprotective effects against β-amyloid (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.[11] It has also been demonstrated to inhibit the aggregation of Aβ peptides.[11]
Quantitative Data: Neuroprotective Activity of EQ-04
| Assay | Effect of EQ-04 (1 nM) | Reference |
| PC-12 Cell Viability (against Aβ toxicity) | 37% increase | [11] |
| Aβ Aggregation | Inhibition | [11] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of pyridinyloxy compounds against Aβ-induced toxicity in a neuronal cell line (e.g., PC-12).
Materials:
-
PC-12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Pyridinyloxy test compounds (e.g., EQ-04) dissolved in a suitable solvent
-
β-amyloid (1-42) peptide, pre-aggregated
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed PC-12 cells into 96-well white-walled plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyridinyloxy compound for 1-2 hours before adding the Aβ peptide.
-
Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells to a final concentration known to induce cytotoxicity (e.g., 10-20 µM). Include control wells with cells only, cells with vehicle, and cells with Aβ only.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.
Antiviral Potential, Particularly Against HIV
Pyridinyloxy derivatives, specifically pyridine oxides, have been identified as a novel class of inhibitors of the Human Immunodeficiency Virus (HIV).[13][14][15]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
The primary mechanism of action for many of these antiviral compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.[13][14]
Interestingly, some pyridine oxide derivatives have been shown to inhibit both HIV-1 and HIV-2, and evidence suggests they may have a second, RT-independent mechanism of action.[13] These compounds can select for characteristic NNRTI resistance mutations in the HIV-1 RT gene.[13][14]
Quantitative Data: Anti-HIV Activity
| Compound | Virus Strain | EC50 (µg/mL) | Selectivity Index | Reference |
| JPL-133 (UC-B3096) | HIV-1(IIIB) | 0.05 | ~760 | [13][14] |
Experimental Protocol: Anti-HIV Assay in Cell Culture
This protocol provides a general framework for evaluating the anti-HIV activity of pyridinyloxy compounds in a lymphocyte cell line.
Materials:
-
CEM cell line (or other susceptible lymphocyte cell line)
-
Complete culture medium
-
HIV-1 laboratory strain (e.g., IIIB)
-
Pyridinyloxy test compounds
-
96-well microplates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA)
Procedure:
-
Cell Preparation: Culture CEM cells to a logarithmic growth phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection and Treatment: In a 96-well plate, mix CEM cells with a predetermined amount of HIV-1 and immediately add the test compounds at various concentrations. Include virus control (cells + virus) and cell control (cells only) wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C and 5% CO2.
-
Quantification of Viral Replication: After incubation, harvest the cell-free supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Conclusion and Future Perspectives
The pyridinyloxy scaffold has unequivocally established its significance in the landscape of modern drug discovery. Its inherent chemical tractability and favorable pharmacological properties have enabled the development of a diverse array of bioactive molecules with therapeutic potential in oncology, neurodegenerative diseases, and virology. The continued exploration of this privileged motif, coupled with advances in computational chemistry and high-throughput screening, promises to unveil novel pyridinyloxy-based therapeutics with enhanced potency, selectivity, and safety profiles. Future research should focus on elucidating the nuanced structure-activity relationships for different therapeutic targets, optimizing pharmacokinetic properties for in vivo efficacy, and exploring the potential of these compounds in combination therapies.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: A Privileged Scaffold in Chemical and Biological Research
This guide provides a comprehensive technical review of 3-(Pyridin-2-yloxy)benzoic acid, a heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, known biological activities, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule.
Introduction: The Structural Significance of this compound
This compound is an aromatic ether that uniquely combines three key pharmacophoric elements: a benzoic acid moiety, a pyridine ring, and a flexible ether linkage. The benzoic acid group provides a carboxylic acid function, which is a common feature in many drugs, enabling hydrogen bonding, salt formation, and interactions with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's electronic properties and solubility. The ether bond connects these two aromatic systems, providing a specific spatial orientation and rotational flexibility.
This combination makes this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets through strategic modification. Its derivatives have been explored for a range of biological activities, underscoring the importance of this core structure in drug discovery.
Caption: Key Pharmacophoric Features of the Scaffold.
Physicochemical and Safety Profile
Understanding the fundamental properties of a chemical scaffold is the first step in its rational application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51362-30-2 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Molecular Weight | 215.20 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 108 °C | |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Synthesis and Mechanistic Insights
The primary method for constructing the aryl-ether bond in this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. This reaction is a cornerstone of synthetic organic chemistry for forming C-O bonds between aryl systems.
Reaction Principle: The reaction involves the coupling of an aryl halide (typically a bromide or chloride) with an alcohol or phenol in the presence of a copper catalyst and a base. In this specific synthesis, 2-halopyridine is coupled with a salt of 3-hydroxybenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are essential. The Cu(I) species is believed to coordinate to both the aryl halide and the phenoxide, facilitating the nucleophilic attack that would otherwise be energetically unfavorable.
-
Base: A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide anion.
-
Ligand (Optional but Recommended): Modern Ullmann couplings often include a ligand, such as L-proline or a diamine, to stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure the reagents remain in solution at the elevated temperatures required for the reaction.
Caption: General Synthesis via Ullmann Condensation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Ullmann condensation methodologies[3][4].
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-hydroxybenzoic acid.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl). This neutralizes the base and protonates the product.
-
Adjust the pH to ~3-4 with concentrated HCl to ensure the carboxylic acid is fully protonated, which may cause the product to precipitate.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Biological Activities and Potential Applications
While extensive biological data on the parent this compound is not widely published, its derivatives and related analogs have shown significant activity in various domains, highlighting the scaffold's potential.
Role as a Scaffold in Drug Discovery
The true value of this compound lies in its utility as a versatile building block. Benzoic acid derivatives, in general, exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[5][6]. The pyridin-yloxy-benzoic acid framework has been incorporated into molecules targeting a range of diseases.
-
Anti-inflammatory Agents: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). By mimicking the arachidonic acid substrate, the carboxylate group can interact with the active site of cyclooxygenase (COX) enzymes. Derivatives of this scaffold could be designed as potential COX-2 inhibitors[7][8][9].
-
Anticancer Agents: Pyridine and pyrimidine-containing compounds are prevalent in oncology. For instance, derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide form the basis of tyrosine kinase inhibitors like Imatinib and Nilotinib[10][11]. The this compound scaffold can be used to synthesize analogs targeting various kinases or other cancer-related pathways.
-
Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidines containing pyridin-yl groups have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis[12][13].
Herbicidal Activity
Interestingly, this compound has been shown to possess phytotoxic properties. It acts as a herbicide by inhibiting chlorophyll production in broadleaf plants and interfering with seed germination by inhibiting growth hormone activity. This suggests applications in agrochemical research, separate from its role in medicine.
Structure-Activity Relationship (SAR) Insights
SAR studies on derivatives provide a roadmap for optimizing the this compound scaffold for a desired biological activity.
-
Modification of the Carboxylic Acid: The acidic proton is often crucial for binding to targets like COX enzymes. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy or can completely alter the biological target by removing the key acidic interaction point.
-
Substitution on the Benzoic Acid Ring: Adding substituents to the phenyl ring can modulate activity. Hydrophilic groups can enhance interactions with polar residues in a binding pocket, while hydrophobic groups can engage with nonpolar regions[14]. The position of these substituents is critical; for example, ortho-substituents can cause steric hindrance and alter the molecule's conformation.
-
Substitution on the Pyridine Ring: Modifying the pyridine ring can fine-tune the molecule's electronic properties, basicity, and metabolic stability. Adding electron-donating or electron-withdrawing groups can influence the hydrogen bond accepting strength of the pyridine nitrogen and its overall reactivity.
References
- 1. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. iomcworld.com [iomcworld.com]
A Comprehensive Preclinical Safety and Toxicity Profile of 3-(Pyridin-2-yloxy)benzoic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential preclinical safety and toxicity evaluation of the novel chemical entity, 3-(Pyridin-2-yloxy)benzoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, tiered testing strategy grounded in established regulatory guidelines and industry best practices. We will delve into the known physicochemical properties and initial hazard flags, followed by a detailed roadmap for a full preclinical safety assessment. This guide is intended for researchers, scientists, and drug development professionals to inform the strategic planning and execution of safety and toxicity studies required to advance a compound from discovery to clinical development.
Introduction: The Preclinical Imperative
The journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is a long and arduous one, with safety and toxicity being major hurdles that often lead to late-stage attrition. A thorough and well-designed preclinical safety assessment is therefore not merely a regulatory requirement but a critical scientific endeavor to characterize the risk profile of a drug candidate.[1] This allows for an informed decision-making process, ensuring the safety of participants in first-in-human clinical trials and beyond.[2]
This guide focuses on this compound, a molecule with potential therapeutic applications. We will first synthesize the currently available information and then propose a comprehensive preclinical safety evaluation program. This program is designed to be a self-validating system, where each stage of testing informs the next, building a cohesive and comprehensive safety profile.
Characterization of this compound
A foundational understanding of the physicochemical properties of a compound is paramount, as these characteristics can influence its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, and potential for toxicity.
Physicochemical Properties
The known properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem |
| Molecular Weight | 215.20 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 108 °C | Biosynth |
| XLogP3 | 1.9 | PubChem |
Table 1: Physicochemical Properties of this compound.
Initial Hazard Identification
Globally Harmonized System (GHS) classifications from publicly available sources provide an initial indication of the potential hazards associated with this compound.
| Hazard Statement | Classification | Source |
| H302 | Harmful if swallowed | PubChem |
| H315 | Causes skin irritation | PubChem |
| H319 | Causes serious eye irritation | PubChem |
| H335 | May cause respiratory irritation | PubChem |
Table 2: GHS Hazard Classifications for this compound.
These classifications necessitate careful handling of the compound in a laboratory setting and suggest that oral, dermal, and inhalation routes of exposure may be of toxicological concern.
A Tiered Preclinical Safety Evaluation Strategy
The following sections outline a comprehensive, tiered approach to the preclinical safety and toxicity assessment of this compound. This strategy progresses from in vitro assays to in vivo studies, in line with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
Caption: A tiered workflow for the preclinical safety assessment of this compound.
Tier 1: In Vitro Screening
The initial phase of safety assessment focuses on in vitro assays to provide rapid and cost-effective screening for potential liabilities.[3]
Rationale: To determine the concentration at which this compound induces cell death and to establish a preliminary therapeutic window. These assays are crucial for guiding dose selection in subsequent studies.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Treat the cells with a range of concentrations and incubate for 24, 48, and 72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration that inhibits 50% of cell growth).[4]
Rationale: To assess the mutagenic potential of the compound, as mutagenicity is often linked to carcinogenicity.[6] The Ames test is a widely accepted and regulatory-required assay for this purpose.[7]
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[6][8]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[7]
-
Plate Incorporation Method:
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background control.[8]
Tier 2: In Vivo Studies
Following favorable in vitro results, the safety assessment progresses to in vivo studies in animal models to understand the compound's behavior in a whole organism.
Rationale: To characterize the ADME properties of this compound. Understanding the drug's exposure-time profile is essential for designing and interpreting toxicology studies.[1][10][11]
Experimental Protocol: Single-Dose PK in Rodents
-
Animal Model: Use a rodent species, typically rats, for initial PK studies.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[12]
Rationale: To determine the acute toxic effects of a single high dose of the compound and to identify the dose range for subsequent repeated-dose studies.[13][14][15]
Experimental Protocol: OECD 420
-
Animal Model: Typically conducted in female rats.[13]
-
Dosing: Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The starting dose is selected based on available data.[16]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are used to classify the substance according to the GHS and to inform dose selection for repeated-dose studies.[16]
Tier 3: Repeated-Dose Toxicity and Extended Safety
This tier aims to evaluate the effects of longer-term exposure to the compound.
Rationale: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.[17][18]
Experimental Protocol: OECD 407
-
Animal Model: Typically conducted in rats.[19]
-
Dosing: Administer this compound daily via the oral route for 28 days at three or more dose levels, plus a control group.[20]
-
In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.
-
Data Analysis: Evaluate all data to identify any dose-related adverse effects and to establish the NOAEL.[18]
Insights from Structurally Related Compounds
Given the limited data on this compound, it is prudent to consider the toxicological profiles of its constituent moieties: pyridine and benzoic acid.
-
Pyridine: The primary health concern associated with pyridine exposure is liver damage. Neurological and renal effects have also been reported in animal studies.[21] Some pyridine derivatives have shown toxicity to bacteria by damaging cell membranes and DNA.[22][23]
-
Benzoic Acid: Benzoic acid is generally considered to have low toxicity.[24] The main health effects are irritation to the skin, eyes, and respiratory tract.[24] In high doses, it can cause anorexia and vomiting.[25] Repeated-dose studies in animals have shown effects on the liver and kidneys at high concentrations.[26]
This information suggests that the liver and kidneys should be organs of particular focus during the histopathological evaluation in repeated-dose toxicity studies of this compound.
Conclusion and Future Directions
The preclinical safety and toxicity assessment of this compound must be a systematic and data-driven process. The tiered strategy outlined in this guide, beginning with in vitro screening and progressing to in vivo studies, provides a robust framework for characterizing the compound's safety profile. The initial GHS hazard classifications, coupled with toxicological data from structurally related compounds, highlight the importance of careful handling and suggest that irritation and potential effects on the liver and kidneys warrant close investigation.
Successful completion of this preclinical program, in accordance with international guidelines such as those from the ICH, will provide the necessary data to support a decision to advance this compound into clinical development.[2][27][28][29][30] Continuous evaluation of the emerging data will be critical for a comprehensive understanding of its risk-benefit profile.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. allucent.com [allucent.com]
- 11. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 14. oecd.org [oecd.org]
- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 22. mdpi.com [mdpi.com]
- 23. Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ehs.com [ehs.com]
- 25. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 27. ICH Official web site : ICH [ich.org]
- 28. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Characteristics of 3-(Pyridin-2-yloxy)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyridin-2-yloxy)benzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive public domain data, this document focuses on the foundational principles governing its solubility based on its molecular structure. It offers detailed, field-proven experimental protocols for researchers to accurately determine its thermodynamic and kinetic solubility in a variety of solvent systems. The methodologies presented are grounded in established standards, such as the shake-flask method, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound to support formulation, process development, and preclinical studies.
Introduction to this compound
This compound is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond. Its structure combines an acidic functional group (carboxylic acid) with a weakly basic nitrogen atom in the pyridine ring, making its physicochemical properties, particularly solubility, highly dependent on the pH of the medium. Understanding the solubility of this compound is a critical first step in drug development, as it directly influences bioavailability, formulation strategies, and the design of in vitro assays.[1][2] This guide provides the theoretical framework and practical methodologies to systematically characterize its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for predicting its behavior. These properties are compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[3] |
| Molecular Weight | 215.20 g/mol | PubChem[3], Sigma-Aldrich[4] |
| Melting Point | 108°C | Biosynth |
| Calculated XLogP3 | 1.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Form | Solid | Sigma-Aldrich[4] |
The XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that the compound is not excessively hydrophobic. The presence of both hydrogen bond donors and acceptors points towards the potential for interaction with polar solvents.
Principles of Solubility and Structural Analysis
The "like dissolves like" principle is the cornerstone for predicting solubility.[5] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding. The nitrogen atom in the pyridine ring and the ether oxygen (-O-) also contribute to the molecule's polarity.
-
Non-Polar Moieties: The benzene and pyridine rings constitute the non-polar, hydrophobic portions of the molecule.
Effect of pH
As an amphoteric compound with an acidic carboxylic acid and a basic pyridine nitrogen, the solubility of this compound in aqueous media is expected to be highly pH-dependent.
-
In Acidic Solutions (low pH): The pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form should exhibit increased solubility in water.
-
In Basic Solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt. This anionic form is also expected to have significantly higher aqueous solubility than the neutral molecule.[6][7]
-
At the Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the pyridinium ion, the molecule will exist predominantly as a neutral zwitterion, where it is expected to exhibit its minimum aqueous solubility.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements in drug discovery:[8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental, material-specific property. The shake-flask method is considered the "gold standard" for its determination.[8][9]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. While high-throughput, this method can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[2]
Predicted Solubility Profile in Various Solvents
While specific experimental data for this compound is not widely published, a qualitative prediction can be made based on its structure and by analogy to similar compounds like benzoic acid.[10][11]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, facilitated by hydrogen bonding with the carboxylic acid. Aqueous solubility will be lowest at the isoelectric point and increase at acidic or basic pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to strong dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected, as the polar functional groups will have unfavorable interactions with these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Intermediate solubility may be observed, as these solvents can interact with the aromatic rings and have a moderate polarity.
Experimental Determination of Thermodynamic Solubility
To obtain definitive and reliable data, an experimental approach is necessary. The shake-flask method is the most robust and widely accepted technique for determining equilibrium solubility.[8][9]
Principle of the Shake-Flask Method
This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium).[12][13] The excess, undissolved solid is then removed, and the concentration of the supernatant is quantified.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., pH-buffered aqueous solutions, organic solvents)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[8]
-
Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance). Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours for poorly soluble compounds.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, immediately filter the supernatant using a syringe filter chemically compatible with the solvent.[14]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
High-Throughput Kinetic Solubility Assessment
For early-stage drug discovery where compound availability is limited, kinetic solubility provides a faster, albeit less precise, alternative.[1][2]
Protocol for Kinetic Solubility
-
Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[1]
-
Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Incubate for a short period (e.g., 1-2 hours) with shaking.[1]
-
Separate any precipitate that forms via filtration or centrifugation.
-
Measure the concentration of the compound remaining in the solution, typically by LC-MS/MS or UV-Vis spectroscopy.[2]
Data Interpretation and Reporting
Solubility data should be reported in standard units such as mg/mL, µg/mL, or molarity (mol/L). It is critical to specify the exact experimental conditions, including the solvent system (with pH for aqueous buffers), temperature, and equilibration time. For pH-dependent studies, results are best presented as a plot of solubility versus pH.
Qualitative Solubility Classification Logic
A systematic approach can be used to classify the compound based on its solubility in different media.[6][7]
Caption: Decision tree for qualitative solubility classification.
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Step-by-step synthesis protocol for 3-(Pyridin-2-yloxy)benzoic acid
An Application Note for the Synthesis of 3-(Pyridin-2-yloxy)benzoic acid
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid moiety linked to a pyridine ring via an ether bond, makes it a key intermediate for synthesizing a range of functional molecules, including potential therapeutic agents and organic materials.[2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
The Ullmann condensation is a classic and robust method for the formation of carbon-heteroatom bonds, particularly aryl ethers.[3][4] The reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[5] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols have been refined to utilize catalytic amounts of soluble copper salts, often in the presence of a ligand, allowing for milder reaction conditions and broader substrate scope.[3][5] This protocol employs a well-established Ullmann-type reaction, coupling 3-hydroxybenzoic acid with 2-chloropyridine using a copper(I) iodide catalyst.
Reaction Scheme
Figure 1: Ullmann condensation between 3-hydroxybenzoic acid and 2-chloropyridine to yield this compound.
Mechanism Insight: The Ullmann Condensation
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. The key steps are believed to involve:
-
Deprotonation: A base, such as potassium carbonate, deprotonates the hydroxyl group of 3-hydroxybenzoic acid to form a more nucleophilic phenoxide.
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with the aryl halide (2-chloropyridine).
-
Ligand Exchange/Metathesis: The phenoxide displaces the halide from the copper center.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination, yielding the product, this compound, and regenerating the active copper(I) catalyst to continue the cycle.[4][5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 99-06-9 | Sigma-Aldrich | Purity ≥99% |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 109-09-1 | Alfa Aesar | Purity ≥98% |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Acros Organics | Purity ≥98% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | VWR | Anhydrous, <50 ppm water |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | J.T. Baker | 2 M aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore | ACS Grade |
| Hexanes | N/A | ~86.18 | 110-54-3 | Macron | ACS Grade |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Decon Labs | 200 Proof |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Place the setup on a magnetic stirrer hotplate.
-
Flush the entire system with dry nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Rationale: Copper(I) catalysts can be sensitive to oxidation, which may decrease catalytic activity. An inert atmosphere prevents this.
-
Step 2: Reagent Addition
-
To the flask, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol, 1.0 eq.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.), and copper(I) iodide (0.19 g, 1.0 mmol, 0.1 eq.).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Begin stirring the suspension.
-
Add 2-chloropyridine (1.04 mL, 11.0 mmol, 1.1 eq.) to the mixture using a syringe.
-
Rationale: A slight excess of the aryl halide ensures complete consumption of the limiting reagent (3-hydroxybenzoic acid). Potassium carbonate acts as the base to generate the nucleophilic phenoxide in situ.[2]
-
Step 3: Reaction
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Maintain this temperature for 12-24 hours. The mixture will typically turn from a pale suspension to a darker brown or green color as the reaction progresses.
Step 4: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Prepare a sample by withdrawing a small aliquot (~0.1 mL) from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton.
-
Spot the sample on a TLC plate alongside the starting material (3-hydroxybenzoic acid).
-
Elute the plate using a solvent system of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to 3-hydroxybenzoic acid has been consumed.
-
Rationale: TLC provides a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Step 5: Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of cold water.
-
Stir the aqueous mixture for 15 minutes. A precipitate may form.
-
Slowly acidify the mixture to pH 2-3 by adding 2 M HCl solution dropwise while stirring. This will cause the product to precipitate as a solid.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water (3 x 30 mL) to remove inorganic salts and residual DMF.
-
Allow the solid to air-dry on the filter for at least one hour.
-
Rationale: Acidification protonates the carboxylate group of the product, significantly decreasing its solubility in water and causing it to precipitate, which is a crucial step for isolation.[6]
-
Step 6: Purification
-
The crude solid can be purified by recrystallization.
-
Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds by separating the desired product from soluble impurities and by-products.[7]
-
Step 7: Characterization
The identity and purity of the final product, this compound, should be confirmed.
-
Melting Point: Expected to be approximately 108 °C.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (Expected: 215.20 g/mol ).[8][9]
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloropyridine: Is toxic and an irritant. Avoid inhalation and contact with skin.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Copper(I) Iodide: May cause skin and eye irritation.
-
Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye burns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Application of 3-(Pyridin-2-yloxy)benzoic Acid in Modern Drug Synthesis: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic selection of chemical intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the vast arsenal of building blocks available to medicinal chemists, 3-(Pyridin-2-yloxy)benzoic acid has emerged as a versatile and valuable scaffold. Its unique electronic and structural features make it particularly amenable to the construction of complex molecular architectures, enabling the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the utility of this compound as a chemical intermediate in drug synthesis. We will delve into its physicochemical properties, explore its application in the synthesis of potential drug candidates, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Physicochemical Properties and Strategic Advantages
This compound is a bifunctional molecule featuring a carboxylic acid moiety and a pyridin-2-yloxy group. This arrangement offers several strategic advantages in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 215.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 51362-30-2 | --INVALID-LINK-- |
| Melting Point | 108 °C | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry. The pyridin-2-yloxy moiety introduces a key heteroaromatic ring system, which can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing ligand-receptor binding.
Application in the Synthesis of a Novel Leukotriene Antagonist Candidate
Leukotrienes are potent inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[3] The development of leukotriene receptor antagonists is, therefore, a significant area of pharmaceutical research. The structural motif of pyridyl-benzoic acid derivatives has been explored for the development of such antagonists.
Herein, we present a representative synthetic protocol for the preparation of a hypothetical leukotriene antagonist candidate, leveraging this compound as a key intermediate. This protocol is based on established amide coupling methodologies and illustrates the practical application of this versatile building block.
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of this compound with a suitable amine-containing fragment to form the final amide product. The choice of coupling reagent is critical to ensure high yield and purity.
Caption: Synthetic workflow for the amide coupling of this compound.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes the synthesis of a representative N-substituted amide from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent in modern organic synthesis.
Materials and Reagents
-
This compound
-
Amine fragment (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine fragment (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amide.
Self-Validating System and Causality
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the coupling reagents with atmospheric moisture, which can lead to their decomposition and reduced efficiency.
-
Anhydrous Solvent: Anhydrous DMF is used as the solvent to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the regeneration of the starting material and lower yields.
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: The aqueous work-up with NaHCO₃ is designed to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the final compound from any remaining impurities and byproducts of the coupling reaction.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes the expected outcomes for the coupling of this compound with various representative amines using the HATU-mediated protocol.
| Amine Fragment | Product Structure | Expected Yield (%) | Purity (%) |
| Benzylamine | N-benzyl-3-(pyridin-2-yloxy)benzamide | >90 | >98 |
| Aniline | N-phenyl-3-(pyridin-2-yloxy)benzamide | >85 | >98 |
| Morpholine | (3-(pyridin-2-yloxy)phenyl)(morpholino)methanone | >95 | >99 |
Conclusion and Future Perspectives
This compound stands as a valuable and versatile intermediate in the synthesis of potential drug candidates. Its inherent structural and chemical properties provide a solid foundation for the construction of diverse molecular libraries. The robust and high-yielding nature of amide coupling reactions, as exemplified by the HATU-mediated protocol, underscores its practical utility in a drug discovery setting.
As the quest for novel therapeutics continues, the strategic implementation of well-designed chemical building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.
References
Application of 3-(Pyridin-2-yloxy)benzoic Acid in Herbicide Development: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(pyridin-2-yloxy)benzoic acid and its derivatives in the discovery and development of novel herbicides. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind these methodologies, fostering a deeper understanding of this important class of synthetic auxin herbicides.
Introduction: The Enduring Significance of Synthetic Auxins
For decades, synthetic auxin herbicides have been a cornerstone of modern agriculture, offering selective control of broadleaf weeds in essential crops.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal disruption of normal growth processes in susceptible plants.[1][3] The pyridinyloxybenzoate scaffold, a key component of this compound, represents a promising chemical space for the development of new herbicidal active ingredients. Understanding the synthesis, biological activity, and mechanism of action of this foundational molecule is critical for unlocking the potential of this chemical class to address the ongoing challenge of herbicide resistance.[4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5][6] This method is widely used for the formation of diaryl ethers. The following protocol provides a detailed procedure for the synthesis of the title compound.
Protocol 1: Synthesis via Ullmann Condensation
Objective: To synthesize this compound from 2-chloropyridine and 3-hydroxybenzoic acid.
Materials:
-
2-Chloropyridine
-
3-Hydroxybenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 3-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. Then, add 2-chloropyridine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify to pH 3-4 with 2M hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[5]
-
Base: Potassium carbonate is used to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the nucleophile. An excess is used to drive the reaction to completion.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent oxidation of the copper catalyst.
Biological Evaluation of Herbicidal Activity
A thorough evaluation of the herbicidal activity of this compound and its analogs is essential. This involves both in-vitro and in-vivo assays to determine the compound's potency and selectivity.
In-Vitro Assay: Auxin Receptor Binding
The primary molecular target of synthetic auxin herbicides is the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1] Surface Plasmon Resonance (SPR) is a powerful technique for studying the binding of small molecules to these protein targets in real-time.[7][8]
Objective: To determine the binding affinity of this compound to the auxin receptor TIR1.
Materials:
-
Purified recombinant TIR1 protein
-
Biotinylated Aux/IAA peptide (degron)
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip)
-
Assay buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Immobilize the biotinylated Aux/IAA peptide onto the surface of a streptavidin-coated sensor chip.
-
Protein and Analyte Preparation: Prepare a solution of the TIR1 protein in the assay buffer. Prepare a dilution series of this compound and the IAA control in the assay buffer.
-
Binding Analysis:
-
Inject the TIR1 protein solution over the sensor surface to allow it to bind to the immobilized Aux/IAA peptide.
-
Inject the different concentrations of this compound or IAA over the sensor surface.
-
Monitor the binding events in real-time by measuring the change in the SPR signal.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the binding affinity (KD) of the compound for the TIR1 receptor.[9]
In-Vivo Assay: Greenhouse Pot Study
Greenhouse trials provide a controlled environment to assess the whole-plant herbicidal efficacy of a compound against various weed species.[10][11]
Objective: To evaluate the post-emergence herbicidal activity of this compound on selected broadleaf weed species.
Materials:
-
Technical grade this compound
-
Acetone (for stock solution)
-
Tween® 20 (as a surfactant)
-
Distilled water
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf)
-
Seeds of a tolerant crop species (e.g., wheat, corn)
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Spray chamber
Procedure:
-
Plant Cultivation: Sow the seeds of the weed and crop species in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.
-
Herbicide Formulation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of spray solutions of varying concentrations in water containing a surfactant (e.g., 0.1% Tween® 20). Include a control group that is sprayed only with the water and surfactant solution.
-
Herbicide Application: Transfer the pots to a spray chamber and apply the herbicide solutions evenly to the foliage at a constant spray volume.
-
Evaluation:
-
Return the pots to the greenhouse and observe the plants regularly for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis).
-
After a set period (e.g., 14-21 days), visually assess the percentage of injury for each plant compared to the untreated control.
-
For a more quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Caption: Experimental workflow for the development of this compound as a herbicide.
Mechanism of Action: Mimicking a Natural Hormone
This compound acts as a synthetic mimic of the plant hormone auxin (IAA).[1] At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[3][12] The key steps in the mechanism of action are as follows:
-
Perception: The synthetic auxin is recognized and bound by the TIR1/AFB family of auxin co-receptors.[1]
-
Complex Formation: This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB - auxin - Aux/IAA) targets the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1]
-
Gene Expression: The degradation of the Aux/IAA repressor derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
-
Physiological Effects: The resulting massive and sustained expression of these genes leads to the characteristic symptoms of auxin herbicide injury, including epinastic growth (twisting and curling of stems and petioles), leaf malformation, and ultimately, plant death.[3]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound derivatives and their herbicidal activity is crucial for designing more potent and selective herbicides. SAR studies typically involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological activity.
| Modification | Position | Effect on Herbicidal Activity | Rationale |
| Substitution on the Pyridine Ring | 5-position | A trifluoromethyl group often enhances activity.[13][14] | Can improve binding to the auxin receptor and increase metabolic stability. |
| 3-position | Introduction of a fluorine or chlorine atom can increase activity.[13] | May alter the electronic properties of the molecule, enhancing receptor interaction. | |
| Modification of the Carboxylic Acid | Esterification | Carboxylic ester derivatives can exhibit superior herbicidal activity compared to the free acid or amides.[13][14] | Esters can act as pro-herbicides, being hydrolyzed to the active acid form within the plant, which may improve uptake and translocation. |
| Position of the Pyridinyloxy Group | meta (3-position) | The meta-position of the pyridinyloxy group on the benzoic acid ring is a common feature in active compounds. | This spatial arrangement is likely optimal for fitting into the auxin binding pocket of the receptor. |
Herbicide Resistance and Environmental Fate
Resistance Management: The evolution of herbicide-resistant weeds is a major threat to sustainable agriculture. While the incidence of resistance to synthetic auxins has been slower to develop compared to other herbicide modes of action, it is a growing concern.[2][4] To mitigate the risk of resistance, it is essential to:
-
Rotate herbicides with different modes of action.
-
Use tank mixtures of herbicides with different modes of action.
-
Employ integrated weed management practices, including cultural and mechanical weed control methods.
Environmental Fate: The environmental fate of a herbicide determines its persistence in the soil and water and its potential impact on non-target organisms. Pyridinyloxy herbicides can be degraded by soil microorganisms.[15][16] The rate of degradation is influenced by factors such as soil type, temperature, and moisture. The potential for leaching into groundwater is dependent on the soil adsorption characteristics and water solubility of the specific compound.[6][16]
Conclusion
This compound serves as a valuable scaffold for the development of novel synthetic auxin herbicides. By understanding its synthesis, mechanism of action, and structure-activity relationships, researchers can design and develop new herbicidal molecules with improved efficacy, selectivity, and environmental profiles. The protocols and information provided in this guide are intended to facilitate this important research and contribute to the development of effective and sustainable weed management solutions.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hracglobal.com [hracglobal.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 3-(Pyridin-2-yloxy)benzoic acid
Abstract
This technical guide provides detailed protocols for the quantitative analysis of 3-(Pyridin-2-yloxy)benzoic acid, a compound of interest in pharmaceutical development as a potential synthetic intermediate or impurity. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This document explains the scientific rationale behind method development choices and outlines comprehensive validation protocols consistent with international guidelines to ensure data integrity, accuracy, and reliability.[1][2][3]
Introduction and Physicochemical Properties
This compound (C₁₂H₉NO₃) is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond.[4][5] Accurate and precise quantification of this compound is critical in drug development and manufacturing for purity assessment, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[4] |
| Molecular Weight | 215.20 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 51362-30-2 | PubChem[4] |
| Melting Point | 108 °C | Biosynth |
| Appearance | Solid | Sigma-Aldrich[6] |
Method 1: Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely adopted technique for the analysis of active pharmaceutical ingredients (APIs) and their impurities due to its robustness and reliability.[7] This method is ideal for quantifying this compound in bulk material or simple formulations where concentration levels are relatively high.
Principle of HPLC-UV Analysis
The method employs a reversed-phase C18 column to separate the analyte from potential impurities. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, which is proportional to its concentration. Based on the chromophores present (benzoic acid and pyridine rings), a wavelength around 230-270 nm is a logical starting point for method development.[7][8]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent-grade phosphoric acid or formic acid.
-
Deionized water (18.2 MΩ·cm).
-
Syringe filters (0.45 µm, PTFE or nylon).
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A typical starting gradient could be 40:60 (ACN:Acidified Water). This composition is chosen to provide sufficient retention for the analyte on a C18 column while ensuring elution in a reasonable time.[9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve an expected concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation (ICH Q2(R2) Guidelines)[11]
A validated method ensures that the analytical results are reliable.[3] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from excipients or degradation products at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should be performed.[1][10]
-
Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Assessed by six replicate injections of a standard sample. Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Assessed by analyzing the same sample on different days by different analysts. RSD should be ≤ 2%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified.
HPLC-UV Workflow and Data Summary
Caption: HPLC-UV workflow for quantification.
Table 2: Typical Performance Characteristics for HPLC-UV Method
| Validation Parameter | Typical Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | S/N ≥ 10:1 |
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as analyzing low-level impurities or quantifying the analyte in biological matrices (e.g., plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12]
Principle of LC-MS/MS Analysis
This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule [M+H]⁺). This ion is fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-trace quantification.[13]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an ESI source.
-
UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
LC-MS grade acetonitrile, methanol, and formic acid.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a structural isomer or related benzoic acid derivative).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of the analyte in ESI positive mode.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and Internal Standard in methanol.
-
For analysis in plasma, perform a protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing the IS. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for injection. This sample cleanup is crucial to prevent matrix effects and instrument contamination.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor Ion (Q1): m/z 216.1 ([M+H]⁺) → Product Ion (Q3): m/z 121.1 (corresponding to the benzoic acid fragment).
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
-
-
Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration. This ratiometric approach corrects for variations in injection volume and matrix effects.
LC-MS/MS Workflow and Data Summary
Caption: LC-MS/MS workflow for trace quantification.
Table 3: Typical Performance Characteristics for LC-MS/MS Method
| Validation Parameter | Typical Result | Acceptance Criteria (Bioanalytical) |
| Linearity Range | 0.1 - 200 ng/mL | r² ≥ 0.995 |
| Accuracy (% Bias) | Within ± 8% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | Precision ≤ 20%, Accuracy ± 20% |
| Matrix Effect | 95 - 105% | CV of IS-normalized factor < 15% |
Conclusion
This application note provides two validated, reliable methods for the quantification of this compound. The HPLC-UV method is a robust and cost-effective solution for routine analysis of bulk drug substances and formulations. For applications demanding superior sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method offers an excellent alternative. The choice of method should be guided by the specific analytical requirements, including concentration range, matrix complexity, and throughput needs.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. wjarr.com [wjarr.com]
- 4. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
Application Note: A Multi-Tiered Experimental Framework for Assessing the Biological Efficacy of 3-(Pyridin-2-yloxy)benzoic acid as a Putative NF-κB Signaling Inhibitor
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to a vast array of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[1][2] Its dysregulation is a hallmark of numerous pathologies, such as chronic inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.[3][4] The canonical NF-κB pathway is typically triggered by stimuli like Tumor Necrosis Factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex.[4][5] This complex, composed of IKKα and IKKβ catalytic subunits and a regulatory NEMO/IKKγ subunit, phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[6] The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 (RelA) NF-κB heterodimer, facilitating its translocation to the nucleus where it binds to specific DNA response elements to activate the transcription of a plethora of pro-inflammatory and survival genes.[1][5]
This application note presents a comprehensive experimental design to rigorously evaluate the biological efficacy of 3-(Pyridin-2-yloxy)benzoic acid, a novel small molecule, as a putative inhibitor of the NF-κB signaling cascade. Lacking prior biological characterization, we have hypothesized its potential to modulate this pathway based on structural motifs common to known kinase inhibitors. The following protocols are designed as a tiered screening funnel, beginning with direct, cell-free biochemical assays, progressing to targeted cell-based functional assays, and culminating in a broader analysis of downstream gene expression. This structured approach ensures a thorough and logical investigation, generating robust and reproducible data for researchers, scientists, and drug development professionals.
Tier 1: Direct Target Engagement - In Vitro Biochemical Assay
The initial and most direct method to validate our hypothesis is to determine if this compound can inhibit the catalytic activity of a key upstream kinase in the NF-κB pathway. The IKKβ subunit is a critical and well-validated target for inhibiting canonical NF-κB activation.[7][8] A cell-free in vitro kinase assay provides a clean, controlled environment to measure the direct interaction between the compound and the purified enzyme, devoid of the complexities of a cellular system.[9]
Protocol 1: IKKβ Kinase Inhibition Assay
This protocol is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay.[8][10] The principle lies in quantifying the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal directly proportional to the IKKβ activity.
Materials:
-
Recombinant human IKKβ (BPS Bioscience, Cat# 40304 or similar)
-
IKKtide substrate (a synthetic peptide substrate for IKKβ)
-
ATP (500 µM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (test compound)
-
Staurosporine or a known IKKβ inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
In a 96-well plate, add 2.5 µL of the test compound dilutions or controls (DMSO for negative control, Staurosporine for positive control).
-
Prepare a master mix containing the kinase assay buffer, ATP (final concentration typically 10-25 µM), and IKKtide substrate (final concentration ~0.2 µg/µL).
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of recombinant IKKβ in kinase assay buffer (e.g., at a concentration of 7.5 nM).
-
Initiate the kinase reaction by adding 2.5 µL of the IKKβ solution to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion & ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the positive control inhibitor as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
| Parameter | This compound | Staurosporine (Positive Control) |
| IC₅₀ (µM) | To be determined | ~0.36[9] |
Tier 2: Cellular Activity Confirmation
Following the direct assessment of target engagement, it is crucial to confirm that this compound can inhibit the NF-κB pathway within a cellular context. Cellular assays account for factors such as cell permeability, metabolic stability, and off-target effects.
Workflow for Cellular Assays
Caption: Tier 2 Cellular Assay Workflow.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Before evaluating the specific inhibitory effects, it is essential to determine the concentration range at which this compound is not cytotoxic. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
HEK293 or HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 hours (or the duration of your functional assay). Include vehicle (DMSO) controls.
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[13]
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will establish the maximum non-toxic concentration of the compound for use in subsequent cellular assays.
Protocol 3: NF-κB Luciferase Reporter Assay
This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[14] It utilizes a reporter plasmid where the firefly luciferase gene is under the control of NF-κB response elements.[14][15]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of the luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
TNF-α (human recombinant)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega, Cat# E1910 or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.[15]
-
-
Compound Treatment: Pre-treat the transfected cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[16] Include unstimulated and vehicle-only controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[17]
-
Luciferase Assay:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the results as a fold induction over the unstimulated control or as a percentage of the TNF-α stimulated control.
-
Determine the IC₅₀ of this compound for the inhibition of TNF-α-induced NF-κB transcriptional activity.
Protocol 4: Western Blot for IκBα Phosphorylation and Degradation
To confirm that the compound acts upstream at the level of the IKK complex in cells, we can measure the phosphorylation and subsequent degradation of IκBα, a direct substrate of IKKβ.[18] Western blotting is the gold standard for this analysis.[19][20]
Materials:
-
HeLa or other suitable cells
-
TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes) to capture the transient phosphorylation and subsequent degradation of IκBα.
-
-
Protein Extraction: Lyse the cells on ice with supplemented lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.[21]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (note: BSA is preferred over milk for phospho-antibodies to reduce background).[22]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total IκBα and GAPDH to ensure equal protein loading and to assess degradation.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or GAPDH signal. Compare the levels of phosphorylated and total IκBα in compound-treated cells versus vehicle-treated cells at each time point. A successful inhibitor should reduce the TNF-α-induced phosphorylation and prevent the degradation of IκBα.
Protocol 5: ELISA for Nuclear Translocation of NF-κB p65
A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be quantified using a specific ELISA kit that measures p65 in nuclear extracts.
Materials:
-
Cells responsive to TNF-α (e.g., A549, HeLa)
-
TNF-α
-
This compound
-
Nuclear extraction kit (e.g., Affymetrix-Panomics)
-
NF-κB p65 Sandwich ELISA Kit (e.g., Abcam ab176648, Cell Signaling Technology #7174)[23]
Procedure:
-
Cell Treatment: Treat cells with the test compound followed by stimulation with TNF-α for approximately 30-60 minutes.
-
Nuclear Extraction: Prepare nuclear and cytoplasmic extracts from the treated cells according to the manufacturer's protocol of the extraction kit.
-
ELISA:
-
Add the prepared nuclear extracts to the wells of the ELISA plate, which are pre-coated with an antibody that captures NF-κB p65.
-
Follow the kit's instructions for incubation, washing, addition of the detection antibody, and substrate development.
-
-
Data Acquisition: Measure the absorbance using a spectrophotometer.
Data Analysis: Quantify the amount of p65 in the nuclear extracts based on a standard curve. Compare the levels of nuclear p65 in compound-treated cells to vehicle-treated controls. An effective inhibitor will significantly reduce the amount of TNF-α-induced p65 in the nucleus.
Tier 3: Downstream Gene Expression Profiling
The ultimate consequence of NF-κB activation is the transcription of target genes.[4] Analyzing the expression of these genes provides a comprehensive view of the compound's efficacy in suppressing the downstream inflammatory and survival signals.
Protocol 6: Quantitative PCR (qPCR) Array for NF-κB Target Genes
A qPCR array allows for the simultaneous profiling of a panel of 80-90 key NF-κB target genes, providing a robust and high-throughput method to assess the functional consequences of pathway inhibition.[24]
Materials:
-
Cells, test compound, and TNF-α as in previous assays
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
GeneQuery™ Human NF-κB Signaling Pathway qPCR Array Kit (ScienCell, GQH-NFKB or similar)[24]
-
qPCR-compatible master mix
-
Real-Time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound, followed by stimulation with TNF-α for a longer duration (e.g., 4-6 hours) to allow for gene transcription.
-
Extract total RNA from the cells and assess its quality and quantity.
-
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR Array:
-
Mix the cDNA with the qPCR master mix.
-
Aliquot the mixture into each well of the 96-well qPCR array plate, where each well contains a pre-validated primer set for a specific NF-κB target gene.
-
Run the plate on a real-time PCR instrument using the recommended cycling conditions (e.g., annealing at 65°C).[24]
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each condition.
-
Normalize the data using the average Ct values of the housekeeping genes included on the array.
-
Calculate the fold change in gene expression for each gene in the TNF-α stimulated samples (with and without the compound) relative to the unstimulated control, using the ΔΔCt method.
-
Identify which TNF-α-induced genes are significantly downregulated by this compound.
Visualizing the NF-κB Signaling Pathway and Inhibition Points
Caption: Hypothesized Mechanism of Action.
Conclusion
This application note provides a structured, multi-tiered approach to characterize the biological efficacy of this compound as a potential inhibitor of the NF-κB signaling pathway. By systematically progressing from direct biochemical assays to comprehensive cellular and gene expression analyses, researchers can build a robust data package to validate the compound's mechanism of action and therapeutic potential. Each protocol is designed to be self-validating, with clear positive and negative controls, ensuring the generation of high-quality, interpretable data. This framework serves as a reliable guide for the preclinical evaluation of novel NF-κB pathway inhibitors.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. IKK beta Kinase Enzyme System [promega.jp]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. PathScan® Total NF-kappaB p65 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 24. sciencellonline.com [sciencellonline.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(Pyridin-2-yloxy)benzoic acid
For: Researchers, scientists, and drug development professionals
Topic: A comprehensive guide to investigating the mechanism of action for the novel small molecule, 3-(Pyridin-2-yloxy)benzoic acid.
Introduction: The Investigative Journey for a Novel Compound
The compound this compound is a small molecule with a structure suggestive of potential biological activity. PubChem lists its molecular formula as C12H9NO3 and a molecular weight of 215.20 g/mol [1]. While preliminary data from some commercial suppliers suggests potential herbicidal properties, including inhibition of chlorophyll production and plant growth hormone activity, a detailed, publicly available scientific dossier on its mechanism of action in any biological system is currently lacking.
This guide, therefore, serves as a strategic and methodological roadmap for a comprehensive investigation into the mechanism of action (MOA) of this compound. We will proceed from broad, phenotype-based observations to the identification of specific molecular targets and pathways. This document is designed to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative workflow.
Part 1: Foundational Characterization and Phenotypic Screening
Before delving into complex target identification, it is crucial to establish the compound's basic activity profile and observable effects on a cellular level. This initial phase helps to generate hypotheses and guide the direction of subsequent, more focused experiments.
Initial Purity and Stability Assessment
Rationale: The integrity of any biological study rests on the quality of the reagents. Impurities or degradation products can lead to misleading results.
Protocol:
-
Purity Verification: Confirm the purity of the this compound stock using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). Aim for >98% purity.
-
Solubility Determination: Establish the solubility of the compound in common biological buffers (e.g., PBS, DMEM) and solvents (e.g., DMSO).
-
Stability Analysis: Assess the compound's stability in the chosen solvent and experimental media over time and under various storage conditions (e.g., room temperature, 4°C, -20°C) using LC-MS.
Broad-Based Phenotypic Screening
Rationale: A phenotypic screen provides an unbiased view of the compound's effects on cell health, morphology, and proliferation across a diverse panel of cell lines. This can offer initial clues as to whether the compound induces a specific cellular program (like apoptosis) or has a more general cytotoxic effect.
Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Line Selection: Choose a panel of cell lines representing different tissues or disease states (e.g., a cancer cell line panel such as the NCI-60, a non-cancerous cell line like HEK293, and a relevant plant cell line if investigating herbicidal activity).
-
Compound Treatment: Plate cells in 384-well microplates and treat with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).
-
Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:
-
Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.
-
Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure.
-
MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial mass and membrane potential.
-
SYTOX Green: A marker for dead cells, as it only enters cells with compromised plasma membranes.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify various phenotypic parameters.
Data Presentation: Phenotypic Profile Summary
| Parameter | Metric | Example Observation with this compound | Implication/Hypothesis |
| Cell Viability | IC50 (µM) | 5.2 µM in HeLa cells | Moderate cytotoxic activity. |
| Nuclear Morphology | % of Pyknotic Nuclei | Increased dose-dependently | Suggests induction of apoptosis. |
| Cytoskeletal Integrity | Actin Fiber Disruption | Observed at >1 µM | Potential interference with cytoskeletal dynamics. |
| Mitochondrial Health | Loss of MitoTracker Signal | Significant loss at 10 µM | Possible mitochondrial dysfunction. |
Part 2: Target Identification Strategies
With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of this compound. A multi-pronged approach combining direct and indirect methods is recommended for the highest confidence in target identification[2][3].
Workflow for Target Identification
Caption: A multi-pronged workflow for small molecule target identification.
Direct Biochemical Approach: Affinity-Based Pulldown
Rationale: This method uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate. It is a powerful technique for directly identifying physical interactions[4][5].
Protocol: Biotin-Tagged Pulldown and Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is critical to attach the linker at a position that does not disrupt the compound's biological activity. A preliminary Structure-Activity Relationship (SAR) study may be required.
-
Activity Confirmation: Confirm that the biotinylated probe retains the biological activity of the parent compound using the phenotypic assay established in Part 1.
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe.
-
As a negative control, incubate a separate lysate sample with an excess of the original, non-biotinylated compound to competitively block specific binding sites.
-
Capture the probe and any bound proteins using streptavidin-coated magnetic beads[4].
-
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitive binding control. These are your high-confidence candidate targets.
Indirect Approach: RNAi/CRISPR Screening
Rationale: Genetic methods can identify proteins whose loss or depletion mimics or reverses the phenotype caused by the compound. This suggests the protein is functionally related to the compound's mechanism of action[6].
Protocol: Genome-Wide shRNA Screen for Resistance
-
Library Transduction: Transduce a population of cells with a genome-wide shRNA library, such that each cell receives an shRNA that knocks down a specific gene.
-
Compound Selection: Treat the transduced cell population with a lethal concentration of this compound (e.g., 3x IC50).
-
Resistance Selection: Over time, cells in which the knockdown of a specific gene confers resistance to the compound will survive and proliferate.
-
Sequencing and Analysis: Isolate the genomic DNA from the surviving cell population. Use next-generation sequencing to identify the shRNAs that are enriched in this population. The genes targeted by these shRNAs are candidate targets or key pathway components that, when inhibited, protect the cell from the compound's effects.
Part 3: Target Validation and Pathway Analysis
Once a list of candidate targets is generated, it is imperative to validate them and place them within a biological context.
Target Validation Experiments
Rationale: Validation confirms that the interaction between the compound and the candidate target is direct and responsible for the observed cellular phenotype.
Protocol Suite for Validation:
-
Surface Plasmon Resonance (SPR): A biophysical assay to measure the direct binding affinity and kinetics between the purified candidate protein and this compound in a label-free system.
-
Recombinant Enzyme/Protein Activity Assay: If the candidate target is an enzyme, test the ability of the compound to directly modulate its activity in a purified system.
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in living cells. The binding of a ligand (the compound) typically stabilizes its target protein, leading to an increase in its melting temperature.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete the candidate target protein in cells. If the cells subsequently become resistant to this compound, it strongly validates the target.
Signaling Pathway Analysis
Rationale: Understanding how the compound-target interaction translates into a cellular response requires mapping the downstream signaling events.
Hypothetical Pathway: Apoptosis Induction via Kinase X Inhibition
Let's hypothesize that our target identification efforts pointed to "Kinase X" as the direct target.
Caption: Hypothetical signaling pathway for apoptosis induction.
Protocol: Western Blotting for Pathway Markers
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Lysate Preparation: Collect cell lysates.
-
Western Blotting: Perform western blot analysis using antibodies against:
-
Phospho-Substrate A (to see if phosphorylation decreases).
-
Total Substrate A (as a loading control).
-
Cleaved Caspase-9 (a marker of intrinsic apoptosis pathway activation).
-
Cleaved Caspase-3 (a key executioner caspase).
-
PARP (a substrate of Caspase-3, cleavage indicates apoptosis).
-
Expected Results: If the hypothesis is correct, treatment with this compound would lead to a dose-dependent decrease in phosphorylated Substrate A and a corresponding increase in cleaved Caspases and PARP.
Conclusion
This document provides a structured, multi-faceted framework for the comprehensive investigation of the mechanism of action of this compound. By systematically progressing from broad phenotypic observations to specific target identification, validation, and pathway analysis, researchers can build a robust, evidence-based understanding of how this novel compound exerts its biological effects. Each step is designed with internal controls and validation checks to ensure the trustworthiness and scientific integrity of the findings.
References
- 1. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
Application Notes & Protocols: Leveraging 3-(Pyridin-2-yloxy)benzoic Acid in the Rational Design and Synthesis of Potent P2Y14 Receptor Antagonists
Introduction: The P2Y14 Receptor as a Key Therapeutic Target
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of inflammatory and immune-mediated diseases.[1] Initially identified as a receptor for UDP-glucose and other UDP-sugars, it is now understood that UDP also acts as a potent agonist.[2][3] P2Y14R is prominently expressed in immune cells, including neutrophils, mast cells, and lymphocytes.[2][4][5] Its activation via the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade triggers various pro-inflammatory responses, such as neutrophil chemotaxis and mast cell degranulation, positioning P2Y14R as a critical mediator in the inflammatory process.[4][7] Consequently, the development of selective antagonists for P2Y14R is a promising strategy for treating conditions like asthma, chronic pain, acute kidney injury, and gout.[1][6][8]
While early research identified potent antagonists like the 2-naphthalenecarboxylic acid derivative PPTN, challenges related to poor oral bioavailability and suboptimal drug-like properties have spurred the search for novel chemical scaffolds.[3][8] Among the most promising new classes are derivatives of 3-substituted benzoic acid, which have demonstrated high potency and improved developability profiles.[6][9] This guide provides a detailed framework for utilizing a key building block, 3-(Pyridin-2-yloxy)benzoic acid , in the synthesis and evaluation of next-generation P2Y14R antagonists.
The Central Scaffold: Properties of this compound
This compound serves as an ideal foundational scaffold for building P2Y14R antagonists. Its diaryl ether structure provides a rigid, well-defined geometry for presentation of pharmacophoric features into the receptor's binding pocket. The carboxylic acid is a critical feature, often forming a key salt-bridge interaction within the receptor, while the pyridine ring and the central phenyl ring offer multiple vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | [10] |
| Molecular Weight | 215.20 g/mol | [10][11] |
| CAS Number | 51362-30-2 | [10] |
| Physical Form | Solid | [11] |
| InChIKey | LYSIEAIIZBZRCE-UHFFFAOYSA-N | [11] |
Synthetic Workflow: From Building Block to Bioactive Antagonist
The synthesis of P2Y14R antagonists from this core scaffold is a two-stage process: first, the construction of the this compound intermediate, and second, the diversification of this intermediate via amide coupling to generate a library of candidate molecules.
References
- 1. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Laboratory procedures for handling and storing 3-(Pyridin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yloxy)benzoic acid is a bifunctional organic molecule incorporating both a carboxylic acid and a pyridine ether moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. The pyridine ring can engage in hydrogen bonding and metal coordination, while the carboxylic acid group provides a handle for various chemical transformations, most notably amide bond formation. This document provides a comprehensive guide to the safe handling, storage, and laboratory use of this compound, with a focus on ensuring scientific integrity and experimental reproducibility.
Compound Profile and Safety Data
A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem |
| Molecular Weight | 215.20 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 108 °C | Biosynth |
| CAS Number | 51362-30-2 | PubChem |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to be aware of these hazards before handling the compound.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Laboratory Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling pyridine derivatives and carboxylic acids.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling pyridine-containing compounds.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: For situations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.
The workflow for preparing to handle this compound is outlined below.
Chemical Storage and Stability
Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry place. Recommended storage temperature is typically between 15-25°C.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatible Materials: Due to its acidic nature and the presence of a pyridine ring, this compound should be stored separately from strong bases and strong oxidizing agents.
Stability
The compound is stable under recommended storage conditions. Avoid exposure to excessive heat and moisture.
Spill and Waste Management
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.
-
For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand).
-
Clean the spill area with a suitable solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not mix with other waste streams.
-
Waste should be collected in a designated, labeled, and sealed container.
Application Notes and Protocols
While specific applications of this compound in drug discovery are not extensively documented in readily available literature, its structure as a carboxylic acid makes it a suitable substrate for amide bond formation, a cornerstone of medicinal chemistry. The following is a representative protocol for the synthesis of an amide derivative using this compound. This protocol is provided as an illustrative example of its potential use.
Representative Protocol: Amide Synthesis
Objective: To synthesize N-benzyl-3-(pyridin-2-yloxy)benzamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add benzylamine (1.0 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate vial, dissolve PyBOP (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Note: This is a general procedure. Reaction conditions, including stoichiometry and purification methods, may need to be optimized for specific substrates.
Concluding Remarks
This compound is a compound with potential for use in synthetic and medicinal chemistry. Adherence to the safety and handling protocols outlined in this document is essential for its safe and effective use in a laboratory setting. Researchers are encouraged to consult the Safety Data Sheet (SDS) provided by their supplier for the most current and comprehensive safety information.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-2-yloxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yloxy)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the knowledge to navigate the common challenges associated with this synthesis, ensuring higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis lies in the formation of a diaryl ether bond, a transformation that can be challenging. The most common method employed is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. However, alternative methods like the Buchwald-Hartwig cross-coupling are also gaining traction. This guide will focus on troubleshooting and optimizing the Ullmann condensation approach, while also providing insights into alternative strategies.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?
Low to no yield in an Ullmann diaryl ether synthesis is a common problem that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants and Reagents: The purity of your starting materials, 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) and 3-hydroxybenzoic acid, is paramount. Impurities can poison the catalyst or participate in side reactions. Ensure your starting materials are of high purity and are properly dried, as water can deactivate the base and interfere with the reaction.
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Catalyst Activity: The copper catalyst is the heart of the reaction. Traditionally, copper powder or copper(I) salts like CuI or CuBr are used.[1][2] The activity of copper powder can be inconsistent. If using copper powder, consider activating it by washing with a dilute acid to remove any oxide layer. For more consistent results, using a well-defined copper(I) salt is recommended.
-
Choice of Base: The base is crucial for deprotonating the 3-hydroxybenzoic acid to form the phenoxide, which is the active nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The choice of base can significantly impact the yield. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent Selection: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction, which often requires high temperatures.[1] However, reactions in non-polar solvents like toluene or xylene have also been reported to be effective, particularly with the right ligand.[4]
-
Reaction Temperature: Traditional Ullmann condensations require high temperatures, often in the range of 150-210 °C.[1] If your reaction temperature is too low, the reaction may not proceed at a reasonable rate.
Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Side reactions are a common challenge in Ullmann couplings. Here are some strategies to enhance selectivity:
-
Ligand Addition: The use of ligands can significantly improve the efficiency and selectivity of the Ullmann condensation, allowing for milder reaction conditions.[2] N,N- and N,O-chelating ligands, such as amino acids (e.g., L-proline, N,N-dimethylglycine) and 1,10-phenanthroline, can stabilize the copper catalyst and facilitate the desired C-O bond formation.[2][3]
-
Protecting Groups: The carboxylic acid functionality of 3-hydroxybenzoic acid can potentially coordinate with the copper catalyst, inhibiting its activity. It may be beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed in a subsequent step to yield the desired product.
-
Control of Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation and the formation of byproducts. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
Q3: The purification of my final product is difficult due to persistent impurities. What are the best purification strategies?
Purifying this compound can be challenging due to the presence of unreacted starting materials and colored byproducts.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted 3-hydroxybenzoic acid. Subsequently, washing with a dilute acid solution can help remove any basic impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, can be used to separate the desired product from impurities. The addition of acetic acid can help to reduce tailing of the acidic product on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Ullmann condensation for this synthesis?
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve the following key steps:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the 3-hydroxybenzoic acid to form a phenoxide, which then reacts with the copper(I) catalyst to form a copper(I) phenoxide species.
-
Oxidative Addition: The 2-halopyridine undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate the copper(I) catalyst.
Q2: Are there alternative synthetic routes to the Ullmann condensation?
Yes, the Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation and represents a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction can often be performed under milder conditions and with a broader substrate scope than the traditional Ullmann reaction. The key components of a Buchwald-Hartwig C-O coupling reaction are a palladium catalyst, a suitable phosphine ligand, and a base.
Q3: How do I choose between a 2-bromopyridine and a 2-chloropyridine as the starting material?
In general, aryl bromides are more reactive than aryl chlorides in Ullmann condensations. Therefore, 2-bromopyridine would typically be the preferred starting material, as it may allow for lower reaction temperatures and shorter reaction times. However, 2-chloropyridine is often less expensive, which may be a consideration for large-scale synthesis. The choice may also depend on the specific catalyst system being used, as some modern catalyst systems show good reactivity with aryl chlorides.
Experimental Protocols
Optimized Ullmann Condensation Protocol
This protocol incorporates the use of a ligand to improve yield and allow for milder conditions.
Materials:
-
2-Bromopyridine
-
3-Hydroxybenzoic acid
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxybenzoic acid (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the vessel.
-
Add 2-bromopyridine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Traditional Ullmann | Ligand-Accelerated Ullmann |
| Catalyst | Copper powder, CuI, CuBr | CuI, Cu₂O |
| Ligand | None | N,N-Dimethylglycine, L-Proline |
| Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane |
| Temperature | 150-210 °C | 90-120 °C |
| Typical Yield | 30-60% | 60-90% |
Visualizing the Workflow
Caption: A generalized workflow for the ligand-accelerated Ullmann synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Common impurities in 3-(Pyridin-2-yloxy)benzoic acid and their removal
Welcome to the technical support resource for 3-(Pyridin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesized this compound?
The impurity profile of your final product is intrinsically linked to the synthetic route employed. A common method for synthesizing this diaryl ether is through a nucleophilic aromatic substitution (SNAr) or an Ullmann-type coupling reaction.
Based on this, the most probable impurities are:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid and the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) used in the synthesis.
-
Reaction Byproducts: Small amounts of isomeric products or compounds formed from side reactions. If the reaction is run at excessively high temperatures, thermal decomposition can lead to colored, tar-like impurities.
-
Residual Catalyst: If a copper-catalyzed Ullmann coupling is used, residual copper salts may remain.
-
Inorganic Salts: Salts, such as potassium carbonate or cesium carbonate, are often used as bases in the reaction and can be carried through if not adequately removed during the initial workup.
-
Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO are common in these reactions and can be difficult to remove completely.
Q2: My final product is off-white or has a brownish tint. What causes this discoloration and how can I remove it?
Discoloration is typically due to trace amounts of highly conjugated byproducts or residual metal catalysts (if used). These impurities are often present in very small quantities but have strong chromophores.
Cause & Solution:
-
Oxidized Byproducts: Minor side reactions can create phenolic compounds that are susceptible to air oxidation, forming colored quinone-type structures.
-
Decolorizing Carbon: A highly effective method for removing colored impurities is to use activated charcoal (decolorizing carbon). During recrystallization, a small amount of charcoal is added to the hot solution, which adsorbs the colored impurities. The charcoal is then removed by hot gravity filtration before the solution is cooled for crystallization.[1]
Q3: My NMR spectrum shows signals that don't correspond to the product. How can I identify the impurities?
Interpreting unexpected NMR signals is a process of elimination:
-
Check for Residual Solvents: Compare singlet peaks to known chemical shifts of common laboratory solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate).
-
Compare with Starting Materials: Obtain NMR spectra of your starting materials (3-hydroxybenzoic acid and the 2-halopyridine) and compare them to the impurity signals in your product's spectrum. This is the most common source of contamination.
-
Look for Structural Isomers: Consider the possibility of substitution at a different position on the benzoic acid ring, although this is generally less likely depending on the synthetic route.
Q4: What is the most reliable, general-purpose method for purifying this compound?
For most routine purification needs, recrystallization is the most effective and economical first step. This technique leverages differences in solubility between your desired product and the impurities at varying temperatures.[2] A well-chosen solvent system can dramatically improve purity by selectively crystallizing the target compound while leaving impurities dissolved in the mother liquor.
Q5: When should I opt for column chromatography instead of recrystallization?
While recrystallization is excellent for removing many impurities, flash column chromatography is preferred in the following scenarios:
-
High Purity Required: When you need to achieve >99% purity, especially for applications like reference standard generation or sensitive biological assays.
-
Structurally Similar Impurities: If the impurities have very similar solubility profiles to your product, making separation by recrystallization inefficient. This is often the case with isomeric byproducts.
-
Oily or Non-crystalline Product: If your crude product is an oil or fails to crystallize, chromatography is the primary method for purification.
Troubleshooting Guides & Protocols
Impurity Profile and Recommended Actions
This table summarizes common impurities and the most effective strategies for their removal.
| Impurity Type | Likely Source | Recommended Primary Removal Method | Recommended Secondary Method |
| Unreacted 3-Hydroxybenzoic Acid | Incomplete reaction | Acid-Base Extraction | Recrystallization |
| Unreacted 2-Halopyridine | Incomplete reaction | Acid-Base Extraction | Column Chromatography |
| Colored Byproducts / Tars | Side reactions, thermal degradation | Recrystallization with Activated Carbon | Column Chromatography |
| Inorganic Salts (e.g., K₂CO₃) | Reaction base | Aqueous Workup / Washing | Recrystallization |
| Residual Solvents (e.g., DMF) | Reaction medium | High-Vacuum Drying | Recrystallization |
Protocol 1: Recrystallization for General Purification
This protocol is designed to remove a broad range of impurities, particularly unreacted starting materials and colored byproducts. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[3]
Workflow Diagram: Recrystallization
Caption: Workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Start by testing solubility in small vials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Once dissolved, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, add a small amount (1-2% by weight) of activated carbon, and swirl.[1] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. It must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual mother liquor. Transfer the crystals to a watch glass and dry them under vacuum.
Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
This technique is highly effective for separating your acidic product from neutral impurities, such as unreacted 2-halopyridine. It works by converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientific Rationale: Sodium bicarbonate is a weak base, which is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate any residual, less acidic 3-hydroxybenzoic acid (pKa ~10). This provides an additional layer of selectivity.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake vigorously and then allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure all the acidic product is extracted.
-
Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). Your purified product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
By following these guidelines, you can effectively troubleshoot and resolve the most common purity issues associated with this compound, ensuring the quality and reliability of your experimental results.
References
Optimization of reaction conditions for 3-(Pyridin-2-yloxy)benzoic acid synthesis
Technical Support Center: Synthesis of 3-(Pyridin-2-yloxy)benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
The synthesis of this compound is typically achieved via an Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol (in this case, a phenol).[1][2] While powerful, this reaction is notoriously sensitive to various parameters, and achieving high yields with good purity can be challenging. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Ullmann condensation for this synthesis?
A1: The Ullmann condensation for forming a C-O bond involves a copper(I) catalytic cycle.[3][4] The process is initiated by the reaction of a Cu(I) salt with the deprotonated phenol (3-hydroxybenzoic acid) to form a copper(I) phenoxide complex. This complex then undergoes oxidative addition with the 2-halopyridine. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to yield the desired diaryl ether product, this compound, and regenerate the active Cu(I) catalyst.[5] The use of a ligand is often crucial to stabilize the copper intermediates and facilitate the reductive elimination step.[6]
Caption: Fig 1. Simplified catalytic cycle for the Ullmann C-O coupling.
Q2: Why is a copper catalyst essential, and which form is best?
A2: Copper catalysts are central to the Ullmann reaction as they provide an alternative, lower-energy pathway for the coupling of the aryl halide and the phenol.[3] They facilitate the key steps of oxidative addition and reductive elimination that are energetically prohibitive otherwise. While traditional methods used stoichiometric amounts of copper powder, modern protocols rely on catalytic amounts of copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), which are generally more reactive and lead to cleaner reactions.[1][7] For most applications, CuI is a reliable and effective choice.[8]
Q3: What is the role of a ligand in this reaction?
A3: While some Ullmann reactions can proceed without a ligand, especially at very high temperatures, the addition of a ligand is highly beneficial.[9] Ligands, typically bidentate nitrogen- or phosphorus-based molecules like 1,10-phenanthroline or L-proline derivatives, serve several critical functions:
-
Solubilization: They increase the solubility of the copper catalyst in the reaction medium.
-
Stabilization: They stabilize the copper intermediates, preventing catalyst decomposition.[6]
-
Acceleration: They accelerate the rate-limiting reductive elimination step, allowing the reaction to proceed at lower, more controlled temperatures.[10] This often leads to higher yields and fewer side products.[6]
Q4: How do I select the appropriate base and solvent?
A4: The choice of base and solvent is interdependent and critical for success.
-
Base: The base's primary role is to deprotonate the 3-hydroxybenzoic acid. However, it can also influence the catalyst's activity.[11][12] Inorganic bases are common. Potassium carbonate (K₂CO₃) is a cost-effective choice, but stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give superior results by more effectively forming the active phenoxide.[12][13]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are traditionally used because they can dissolve the reactants and salts and withstand high temperatures.[1][14] However, reactions in non-polar solvents like toluene or xylene have also been successful, particularly with optimized catalyst-ligand systems.[13] The choice may depend on the specific reactants and the desired reaction temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Caption: Fig 2. Troubleshooting logic for low reaction conversion.
Q5: My reaction has stalled, showing very low conversion of starting materials. What should I do?
A5: Low conversion is the most common issue. Consider these factors systematically:
-
Catalyst Inactivity: Ensure you are using a reliable source of Cu(I), as Cu(II) species are generally less effective.[15] If using copper powder, it may require activation (e.g., washing with dilute HCl to remove oxide layers). The choice of ligand is also critical; if one ligand system fails, another may work. For example, switching from a diamine to an amino acid-derived ligand can sometimes improve results.[16]
-
Base and Solvent Issues: The reaction is highly sensitive to the base. If K₂CO₃ is not effective, switching to K₃PO₄ or Cs₂CO₃ is a standard optimization step.[13] Additionally, ensure your solvent is anhydrous, as water can interfere with the formation of the copper phenoxide.
-
Temperature: While modern systems allow for milder conditions, Ullmann reactions often require significant thermal energy.[1] If your reaction is clean but slow, consider incrementally increasing the temperature by 10-20 °C.
-
Reagent Purity: Impurities in either the 3-hydroxybenzoic acid or the 2-halopyridine can poison the catalyst. Verify the purity of your starting materials before beginning the reaction.
Q6: I'm observing significant side products, primarily a homocoupled bi-pyridine. How can I suppress this?
A6: The formation of biaryl side products from the homocoupling of the aryl halide is a known competitive pathway.[6] This issue often arises when the cross-coupling is slow. To favor the desired C-O bond formation:
-
Optimize the Ligand: A well-chosen ligand accelerates the cross-coupling pathway, making it kinetically favored over homocoupling. 1,10-phenanthroline and its derivatives are often effective at minimizing this side reaction.[8]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 3-hydroxybenzoic acid can help ensure the copper catalyst preferentially reacts with the phenoxide rather than a second molecule of the 2-halopyridine.
Q7: My product is difficult to purify. What is an effective purification strategy?
A7: The product, this compound, is amphoteric, having both a basic pyridine nitrogen and an acidic carboxylic acid group. This property can be exploited for purification.
-
Initial Workup: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate. Filter to remove the inorganic base and copper salts.
-
Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to protonate the pyridine nitrogen, moving the product into the aqueous layer and leaving non-basic organic impurities behind.
-
Separate the aqueous layer and carefully adjust the pH to ~4-5 with a base (e.g., NaOH or NaHCO₃). At its isoelectric point, the product is least soluble and should precipitate.
-
Filter the precipitate, wash with cold water, and dry thoroughly.[17]
-
-
Recrystallization/Chromatography: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. If isomers or closely related impurities are present, column chromatography on silica gel may be necessary.[18][19]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating modern advancements in Ullmann C-O coupling.
Table 1: Reagent and Condition Summary
| Component | Amount | Molar Equiv. | Notes |
| 3-Hydroxybenzoic Acid | 1.38 g | 1.0 | Ensure high purity. |
| 2-Chloropyridine | 1.25 g | 1.1 | Can be substituted with 2-bromopyridine. |
| Copper(I) Iodide (CuI) | 95 mg | 0.05 | Handle under an inert atmosphere if possible. |
| 1,10-Phenanthroline | 180 mg | 0.10 | Ligand to accelerate the reaction. |
| Potassium Phosphate (K₃PO₄) | 4.24 g | 2.0 | Use finely powdered, anhydrous base. |
| N,N-Dimethylformamide (DMF) | 20 mL | - | Use anhydrous grade solvent. |
| Reaction Temperature | 120 °C | - | |
| Reaction Time | 12-24 h | - | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.38 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and potassium phosphate (4.24 g, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Add anhydrous DMF (20 mL) followed by 2-chloropyridine (1.25 g, 11 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 50 mL). Important: The product will move to the aqueous layer.
-
Combine the acidic aqueous layers and adjust the pH to 4.5 using 2 M NaOH. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to yield this compound.
-
Caption: Fig 3. Step-by-step experimental workflow.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced catalytic properties of copper in O- and N-arylation and vinylation reactions, using phosphorus dendrimers as ligands. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. data.epo.org [data.epo.org]
Technical Support Center: Purification of 3-(Pyridin-2-yloxy)benzoic acid
Welcome to the technical support center for the purification of 3-(Pyridin-2-yloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Understanding the Molecule and Potential Impurities
This compound (Molecular Formula: C₁₂H₉NO₃, Molar Mass: 215.20 g/mol ) is a bifunctional molecule containing both a weakly basic pyridine ring and a carboxylic acid group.[1][2] This dual nature is central to the challenges in its purification.
The most common synthetic route is a nucleophilic aromatic substitution (SₙAr) or an Ullmann-type coupling between a 3-halobenzoic acid derivative and 2-hydroxypyridine, or vice-versa. Understanding this allows us to predict the most likely impurities:
-
Starting Materials: Unreacted 3-halobenzoic acid (or its ester) and 2-hydroxypyridine.
-
Side-Products: Self-coupling products or products from competing reactions.
-
Hydrolysis Products: If the synthesis is performed on an ester derivative, incomplete hydrolysis will leave the ester in the final product.
-
Catalyst Residues: Copper or palladium catalysts are often used and may persist.
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during purification.
Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is often due to the presence of unreacted starting materials or solvent residues. First, ensure all volatile solvents are removed under high vacuum. If it remains oily, the primary cause is likely impurity-induced freezing point depression. Attempting a primary purification step like an acid-base extraction is recommended before recrystallization.
Q2: I performed a recrystallization, but the melting point of my product is still low and broad. Why?
A2: A low, broad melting point is a classic sign of impurity. This indicates that your chosen recrystallization solvent did not effectively separate the product from a key impurity. It's possible the impurity has very similar solubility properties to your desired compound. Consider a different solvent system or an alternative purification method like column chromatography.
Q3: My NMR spectrum shows signals that I can't identify, but my main product peaks are present. What are the likely culprits?
A3: The most common impurities to check for are residual starting materials: 3-hydroxybenzoic acid (or a derivative) and 2-halopyridine. Compare your spectrum to reference spectra of the starting materials. Another possibility is residual solvent from the reaction or workup (e.g., DMF, DMSO, Ethyl Acetate).
Q4: After purification, my product has a faint blue or green tint. What causes this?
A4: This coloration is almost always due to residual copper catalyst from an Ullmann coupling reaction. While often present in trace amounts, it can be difficult to remove completely. Washing the organic solution with aqueous ammonia or a solution of EDTA during the workup can help chelate and remove copper salts.
In-Depth Troubleshooting Guides
For more persistent issues, a more rigorous and systematic approach is required.
Guide 1: Purification by Acid-Base Extraction
This technique is the most powerful first step for purifying this compound, as it leverages the compound's acidic carboxylic acid group to separate it from neutral or basic impurities.[3][4][5][6]
Underlying Principle
The carboxylic acid group is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[4][5] Neutral impurities remain in the organic phase, while the salt moves to the aqueous phase. The aqueous phase can then be isolated and re-acidified to precipitate the pure product.
Experimental Protocol
-
Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] It is often better to use a weak base like bicarbonate instead of a strong base like sodium hydroxide (NaOH) to prevent potential hydrolysis or other side reactions.[6]
-
Separation: Allow the layers to separate. The aqueous layer (bottom, if using dichloromethane; top, if using ethyl acetate) now contains the sodium salt of your product. Drain and collect the aqueous layer. Perform 2-3 extractions to ensure complete transfer.
-
Re-acidification: Cool the combined aqueous layers in an ice bath.[4] Slowly add concentrated HCl (or another strong acid) dropwise with stirring until the pH is ~2. The this compound will precipitate out as a solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Troubleshooting this Technique
-
Problem: An emulsion forms at the interface of the organic and aqueous layers.
-
Solution: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Problem: No precipitate forms upon acidification.
-
Solution: This can happen if too much water was used, and the product's concentration is below its solubility limit. Extract the acidified aqueous solution back into an organic solvent (e.g., 3x portions of ethyl acetate), combine the organic layers, dry with a drying agent (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the product.[4]
-
Guide 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities after a primary purification step like acid-base extraction. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7][8]
Selecting the Right Solvent
The choice of solvent is critical. An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly when cold.
-
Dissolve impurities either very well (so they stay in the mother liquor) or very poorly (so they can be filtered off while hot).[8]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds. Benzoic acid itself has good solubility in hot water.[7][9] |
| Ethanol/Methanol | High | 78 / 65 | Often dissolves compounds too well even when cold. Best used in a co-solvent system. |
| Isopropanol | Medium | 82 | A common choice for compounds of intermediate polarity. |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent, but may dissolve the compound too well. |
| Toluene | Low | 111 | Good for less polar compounds; high boiling point can be a drawback. |
| Heptane/Hexane | Low | 98 / 69 | Often used as an "anti-solvent" in a co-solvent system to induce precipitation. |
Experimental Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of your chosen solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the compound just dissolves completely.[7][9] Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[10]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7][10] Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[9]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Guide 3: Purification by Column Chromatography
When other methods fail, column chromatography provides the highest degree of purification by separating compounds based on their differential adsorption to a stationary phase.[11][12][13][14]
Principle of Separation
A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase, typically silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[13] For acidic compounds like this one, special considerations are needed.
Experimental Protocol
-
Choosing the Eluent: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will give your product an Rf value of ~0.3. For acidic compounds, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can improve peak shape and prevent "streaking" on the column. Common eluents are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Packing the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Never let the column run dry.[14]
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for poorly soluble compounds, use "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[15]
-
Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin flowing the solvent through.[13] Collect the liquid (eluate) in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain the final compound.
Visualization of Purification Workflow
References
- 1. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. jackwestin.com [jackwestin.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Addressing Stability Issues with 3-(Pyridin-2-yloxy)benzoic acid in Solution
Welcome to the technical support guide for 3-(Pyridin-2-yloxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution-based applications. While this compound is stable under recommended storage conditions as a solid[1], its behavior in solution can be influenced by several experimental factors. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of the molecule in solution is primarily influenced by four factors:
-
pH: The ether linkage between the pyridine and benzoic acid moieties is susceptible to hydrolysis under strongly acidic or basic conditions. The pyridine ring itself can also undergo reactions, and its stability can be pH-dependent[2].
-
Solvent Choice: While soluble in many organic solvents, certain solvents, particularly halogenated ones like dichloromethane (DCM), can react with the pyridine ring over time, even at room temperature, leading to the formation of adducts like bispyridinium salts[3].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways such as hydrolysis or oxidation.
-
Light Exposure: Photodegradation can be a concern for many aromatic compounds. It is always a best practice to store solutions in amber vials or otherwise protected from light.
Q2: I'm observing a color change in my stock solution over time. What is the likely cause?
A2: A color change (e.g., turning yellow or brown) is a common indicator of chemical degradation or oxidation. This could result from the breakdown of the primary compound into various byproducts. The pyridine N-oxide, which can form from the oxidation of the pyridine nitrogen, is one potential colored species[4]. We recommend preparing fresh solutions and performing a stability check using an analytical method like HPLC to quantify the parent compound and identify any new peaks corresponding to degradation products.
Q3: What is the recommended pH range for preparing and storing aqueous solutions?
A3: For optimal stability in aqueous or semi-aqueous solutions, we recommend maintaining a pH range between 4 and 7. Strongly acidic (pH < 3) or strongly basic (pH > 9) conditions should be avoided for long-term storage as they can catalyze the hydrolysis of the aryl ether bond.
Q4: Can I use Dichloromethane (DCM) or Chloroform as a solvent?
A4: Caution is strongly advised. Research has shown that pyridine and its derivatives can react with DCM at room temperature to form 1,1′-methylenebispyridinium dichloride[3]. This reaction can lead to a loss of your compound, the formation of side products, and ultimately, spurious analytical results. If a halogenated solvent is required for a specific step, use it for the shortest duration possible and avoid preparing long-term stock solutions in it.
Q5: What is the best practice for storing stock solutions?
A5: Stock solutions, typically prepared in anhydrous DMSO or ethanol, should be stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture. The compound is noted to be slightly hygroscopic, so preventing moisture uptake is important[5]. For working solutions, it is best to prepare them fresh from the stock solution for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound in solution.
Issue: Inconsistent Experimental Results or Loss of Compound Activity
If you are experiencing variability in your assays or a gradual loss of the compound's expected effect, chemical degradation is a primary suspect. This workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for diagnosing solution instability.
Section 3: Protocols for Stability Assessment
To ensure the integrity of your compound under your specific experimental conditions, we recommend performing a stability study. These protocols provide a framework for this analysis.
Protocol 3.1: Forced Degradation (Stress Testing) Protocol
This experiment is designed to rapidly identify conditions that are detrimental to the compound's stability.
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL or ~46.5 mM) of this compound in a suitable solvent like DMSO or acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials. Dilute to a final concentration of 100 µg/mL in the following solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Solvent Control: Your typical experimental buffer or solvent.
-
Thermal: Incubate a vial of the solvent control at 60°C.
-
Photolytic: Expose a vial of the solvent control (in a clear vial) to direct, high-intensity UV or white light.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours). The time-zero (t=0) sample serves as the undegraded control.
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of NaOH before analysis.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
For other samples, prepare for immediate analysis.
-
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as the HPLC protocol below.
Protocol 3.2: Stability-Indicating HPLC Method
This method allows for the quantification of the parent compound and the detection of potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Compare the chromatograms from the stressed samples to the t=0 control. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. This type of method is crucial for separating the analyte from any degradation products[6].
Data Summary Table for Stability Assessment:
| Condition | Time (hours) | Parent Compound Remaining (%) | Observations (e.g., New Peaks) |
| Control (pH 7, RT) | 0 | 100% | Single major peak |
| 24 | >99% | No significant change | |
| 0.1 M HCl | 2 | 85% | New peak at shorter retention time |
| 8 | 50% | Major new peak observed | |
| 0.1 M NaOH | 2 | 90% | Minor new peaks |
| 8 | 65% | Multiple new peaks observed | |
| 3% H₂O₂ | 24 | >95% | Minor changes, potential N-oxide |
| 60°C | 24 | 92% | Slight degradation observed |
Section 4: Understanding Potential Degradation Pathways
The molecular structure of this compound contains two primary sites susceptible to degradation in solution: the ether linkage and the pyridine ring.
Primary Degradation Pathway: Ether Hydrolysis
The most common degradation pathway in aqueous solutions under harsh pH conditions is the hydrolysis of the aryl ether bond. This reaction is catalyzed by both strong acids and strong bases.
Caption: Postulated hydrolytic degradation pathway of the compound.
This cleavage results in the formation of 3-hydroxybenzoic acid and 2-hydroxypyridine, which would appear as new, typically more polar, compounds in a reverse-phase HPLC analysis.
Section 5: Summary of Best Practices for Handling and Storage
To maximize the shelf-life and reproducibility of your experiments, adhere to the following guidelines.
| Category | Recommendation | Rationale |
| Solid Compound Storage | Store at 2-8°C in a tightly sealed container in a dry, well-ventilated area[1]. | The compound is slightly hygroscopic; this prevents moisture uptake and degradation[5]. |
| Solution Preparation | Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol). For aqueous buffers, use freshly prepared solutions with a pH between 4 and 7. | Minimizes contaminants that could react with the compound and avoids pH extremes that catalyze hydrolysis. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C in amber vials. | Prevents repeated freeze-thaw cycles and protects from light-induced degradation. |
| Working Solutions | Prepare fresh for each experiment from the frozen stock. | Ensures consistent concentration and minimizes the impact of any slow degradation that may occur at room temperature in aqueous buffers. |
| Solvent Compatibility | AVOID long-term storage in halogenated solvents like DCM and chloroform. | Prevents the formation of bispyridinium adducts which alters the compound's structure and activity[3]. |
By implementing these handling procedures and utilizing the provided troubleshooting and analytical protocols, researchers can ensure the stability of this compound in their experimental systems, leading to more accurate and reliable scientific outcomes.
References
Overcoming poor solubility of 3-(Pyridin-2-yloxy)benzoic acid in experimental assays
Introduction: Navigating the Solubility Challenge of 3-(Pyridin-2-yloxy)benzoic acid
Welcome to the technical support guide for this compound. This molecule presents a significant opportunity for researchers, but its utility is often hampered by a critical physicochemical property: poor aqueous solubility.[1][2] The presence of a lipophilic backbone coupled with a carboxylic acid functional group results in a compound that is challenging to dissolve and maintain in solution within typical aqueous-based experimental assays.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for overcoming these solubility issues. We will move from foundational understanding and quick-fix FAQs to in-depth troubleshooting protocols, ensuring that you can generate reliable and reproducible data. Our approach is grounded in the principles of physical chemistry to explain not just what to do, but why it works.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered by researchers.
Q1: My this compound, which dissolved perfectly in DMSO, crashed out of solution when I diluted it into my aqueous assay buffer. What happened?
This is a classic phenomenon known as "solvent shock" or precipitation upon dilution.[5][6] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its intrinsic aqueous solubility is very low.[7] When you introduce the concentrated DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets, and the solvent environment rapidly shifts from organic to aqueous. The water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate out of solution.[5][8]
Q2: What is the recommended starting solvent for preparing a stock solution?
For most in vitro applications, high-purity, anhydrous DMSO is the recommended starting solvent.[6][9] It is a powerful solvent capable of dissolving a wide range of organic molecules, including this compound.[8][9] Preparing a high-concentration stock (e.g., 10-50 mM) is advisable, as this minimizes the final percentage of DMSO in your assay, reducing the risk of solvent-induced artifacts or cytotoxicity.[10][11]
Q3: How can I determine the actual maximum soluble concentration of my compound in my specific cell culture medium or buffer?
The theoretical solubility often differs from the practical, or "kinetic," solubility in a complex biological medium.[12] You must determine this empirically. The most reliable method is to perform a kinetic solubility test where you prepare serial dilutions of your compound in the final assay medium, incubate under experimental conditions (e.g., 37°C), and observe for precipitation over time. The highest concentration that remains clear is your working maximum. A detailed protocol for this is provided in the Experimental Protocols section.[13]
Q4: My compound has a carboxylic acid group. Can I use pH to improve its solubility?
Absolutely. This is the most effective and scientifically robust strategy for this specific molecule. The carboxylic acid group is ionizable.[14] By increasing the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid (-COOH) to its conjugate base, a carboxylate anion (-COO⁻).[15] This charged species is significantly more polar and, therefore, much more soluble in aqueous media.[15][16] This is often the preferred method over simply increasing the co-solvent percentage.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
This is highly dependent on the cell line and the assay duration.[10] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but some sensitive lines may show effects at concentrations as low as 0.1%.[5] It is imperative to run a DMSO vehicle control experiment to determine the tolerance of your specific cell system.[11][17]
In-Depth Troubleshooting & Optimization
When basic adjustments are insufficient, a more systematic approach is required. The following strategies are presented in order of recommendation for this compound.
Strategy 1: pH Modification (Primary Recommendation)
Causality: The solubility of ionizable compounds is directly dependent on the pH of the medium. For a weak acid like this compound, the Henderson-Hasselbalch equation governs the ratio of the neutral (less soluble) to the ionized (more soluble) form.[3] By preparing a stock solution in a slightly basic environment, you can pre-ionize the molecule, dramatically enhancing its aqueous solubility.
Workflow Diagram: pH-Dependent Solubilization
Caption: pH dictates the ionization and thus the aqueous solubility of the compound.
Key Considerations:
-
Final Assay pH: This strategy is most effective if the final pH of your assay buffer is neutral or slightly basic. If you add the basic stock to a strongly acidic and highly buffered medium, the compound may re-protonate and precipitate.
-
Compound Stability: Ensure the compound is stable at the basic pH used for solubilization. For most carboxylic acids, brief exposure to mild base (e.g., pH 8-9) is not detrimental.
-
Salt Formation: This technique effectively creates a salt of the compound in situ.[18] For a more robust approach, synthesizing a stable salt form (e.g., sodium or potassium salt) can be considered as an advanced strategy.[19][20]
A detailed method for preparing an alkaline stock solution is provided in Protocol 2 .
Strategy 2: Utilizing Co-solvents
Causality: If pH modification is not feasible, the use of a water-miscible organic co-solvent can improve solubility.[21][22] The co-solvent reduces the overall polarity of the aqueous medium, decreasing the interfacial tension between the solvent and the hydrophobic compound, thereby making solvation more favorable.[22]
Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Max Concentration (Cell-Based Assays) | Notes |
| Ethanol | 0.5 - 1.0% | Can induce metabolic changes in some cells.[11] |
| Propylene Glycol (PG) | 0.5 - 1.0% | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG 400) | 0.5 - 1.0% | Can be viscous; ensure thorough mixing. |
| N-Methyl-2-pyrrolidone (NMP) | < 0.5% | Use with caution; higher potential for toxicity.[21] |
Implementation:
-
First, dissolve the compound in 100% DMSO to create a primary stock.
-
Create an intermediate dilution of the primary stock in the chosen co-solvent (e.g., ethanol).
-
Add this intermediate stock to the final assay medium dropwise while vortexing to ensure rapid and even dispersion. This two-step dilution can help prevent localized high concentrations and immediate precipitation.
Strategy 3: Advanced Formulation Approaches
For more challenging applications, particularly in vivo studies, more advanced formulation strategies may be necessary. These typically require specialized equipment and expertise.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug, forming an inclusion complex that has greatly improved aqueous solubility.[19][21]
-
Amorphous Solid Dispersions: The compound can be molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[19][23] This prevents the formation of a stable crystal lattice, keeping the drug in a higher-energy, more soluble amorphous state.[20]
-
Lipid-Based Formulations: For oral delivery, incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[21][24]
Decision-Making Workflow
This flowchart provides a logical path for troubleshooting solubility issues with this compound.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 17. scilit.com [scilit.com]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. researchgate.net [researchgate.net]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of 3-(Pyridin-2-yloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(pyridin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable chemical transformation. Our focus is on practical, field-tested insights to help you identify and minimize the formation of side products, ensuring the integrity and purity of your target molecule.
I. Understanding the Reaction: The Ullmann Condensation
The synthesis of this compound typically proceeds via a copper-catalyzed cross-coupling reaction, most commonly the Ullmann condensation, between 3-hydroxybenzoic acid and a 2-halopyridine (commonly 2-chloropyridine). This reaction forms a diaryl ether linkage, a crucial step that can be prone to side reactions if not properly controlled.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in Ullmann couplings can be attributed to several factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: Ensure that both 3-hydroxybenzoic acid and 2-chloropyridine are of high purity. Impurities can interfere with the catalytic cycle.
-
Catalyst and Ligand Choice: Copper(I) salts like CuI are commonly used. The choice of ligand, if any, is crucial for accelerating the reaction and can be substrate-dependent. For similar Ullmann-type reactions, N,N- and N,O-chelating ligands have proven effective.[1]
-
Base Selection: The base is critical for deprotonating the phenol. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can be influenced by the solvent; for instance, K₂CO₃ is often effective in non-polar solvents like toluene.[1]
-
Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF or DMSO are often used, though non-polar solvents like toluene or xylene can also be effective.[2][3] The reaction temperature is a critical parameter to optimize; insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions.
-
Atmosphere: These reactions are often sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I'm observing a significant amount of unreacted starting materials in my crude product. How can I drive the reaction to completion?
The presence of unreacted starting materials is a common issue. Here are some strategies to improve conversion:
-
Increase Reaction Time and/or Temperature: The reaction kinetics may be slow. Cautiously increasing the reaction time or temperature can improve conversion. Monitor the reaction progress by TLC or HPLC to avoid excessive side product formation.
-
Optimize Reagent Stoichiometry: Using a slight excess of one of the reactants, typically the more volatile or less expensive one (e.g., 2-chloropyridine), can help drive the reaction to completion.
-
Ligand Screening: If you are not using a ligand, consider adding one. If you are, screening different ligands can significantly impact reaction efficiency. For electron-rich aryl bromides in similar reactions, N,N-dimethylglycine has been shown to be effective.[2]
-
Ensure Anhydrous Conditions: Water can hydrolyze the aryl halide and deactivate some bases.[2] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Q3: I've identified a byproduct that appears to be 2-hydroxypyridine. How is this forming and how can I prevent it?
The formation of 2-hydroxypyridine is likely due to the hydrolysis of the 2-chloropyridine starting material.
-
Causality: This side reaction is favored by the presence of water and can be exacerbated by high temperatures and the basicity of the reaction medium.
-
Prevention: The most effective way to prevent this is to ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and ensure your reagents are free from moisture. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture.
Q4: My product seems to have decarboxylated. What would cause this and how can I minimize it?
Decarboxylation of benzoic acids can occur under certain conditions, leading to the formation of 2-phenoxypyridine as a byproduct.
-
Causality: High reaction temperatures can promote the loss of the carboxylic acid group. This process can sometimes be facilitated by the copper catalyst.[4]
-
Minimization Strategies:
-
Temperature Control: Carefully control the reaction temperature. It is advisable to find the minimum temperature at which the reaction proceeds at a reasonable rate.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of decarboxylation. Monitor the reaction progress and stop it once the starting materials are consumed.
-
Q5: I suspect the formation of a homocoupled byproduct from 3-hydroxybenzoic acid. Is this possible?
Yes, the formation of a biphenyl ether dimer from the self-coupling of 3-hydroxybenzoic acid is a possible side reaction.
-
Mechanism: This can occur through an oxidative coupling mechanism, which may be promoted by the copper catalyst, especially in the presence of an oxidant (like air).
-
Mitigation:
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is crucial to minimize oxidative side reactions.
-
Controlled Addition: In some cases, slow addition of one of the reactants can help to maintain a low concentration of the reactive intermediate, thus disfavoring self-coupling.
-
III. Identification of Side Products
A key aspect of troubleshooting is the accurate identification of impurities. The following table summarizes the likely side products and provides guidance on their identification using common analytical techniques.
| Potential Side Product | Structure | Identification by ¹H NMR | Identification by LC-MS |
| 3-Hydroxybenzoic Acid | HO-C₆H₄-COOH | Aromatic protons and a carboxylic acid proton signal (typically >10 ppm).[5][6] | Expected [M-H]⁻ at m/z 137. |
| 2-Chloropyridine | Cl-C₅H₄N | Characteristic aromatic signals for a substituted pyridine ring.[7] | Expected [M+H]⁺ at m/z 114/116 (isotope pattern). |
| 2-Hydroxypyridine | HO-C₅H₄N | Aromatic signals for a substituted pyridine, with a broad OH signal. | Expected [M+H]⁺ at m/z 96. |
| 2-Phenoxypyridine (from decarboxylation) | C₆H₅-O-C₅H₄N | Aromatic signals corresponding to both the phenyl and pyridyl rings, absence of the carboxylic acid proton. | Expected [M+H]⁺ at m/z 172. |
| Dimer of 3-hydroxybenzoic acid | HOOC-C₆H₄-O-C₆H₄-COOH | Complex aromatic signals, two carboxylic acid protons. | Expected [M-H]⁻ at m/z 273. |
¹H NMR Data for Starting Materials:
-
3-Hydroxybenzoic Acid (in DMSO-d₆): Aromatic protons typically appear in the range of 7.0-7.5 ppm. The carboxylic acid proton is a broad singlet usually above 12 ppm, and the phenolic proton is also a broad singlet.[5][6]
-
2-Chloropyridine (in CDCl₃): The proton ortho to the nitrogen (and meta to the chlorine) is typically the most downfield, around 8.4 ppm. The other protons appear in the range of 7.2-7.7 ppm.[7]
IV. Experimental Protocols
General Protocol for the Synthesis of this compound:
This is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
V. Visualization of Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Main synthetic route and potential side product pathways.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 3-(Pyridin-2-yloxy)benzoic acid, with a focus on scaling up for preclinical studies. It addresses common challenges and offers practical, field-tested solutions to ensure a robust and reproducible process.
I. Reaction Overview: Ullmann Condensation
The synthesis of this compound is typically achieved via an Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol.[1][2] In this case, 2-chloropyridine reacts with 3-hydroxybenzoic acid in the presence of a copper catalyst and a base.
Modern variations of the Ullmann reaction have been developed to overcome the limitations of the classical method, which often required harsh conditions.[3][4] The use of ligands can significantly improve reaction efficiency and allow for milder conditions.[5]
II. Experimental Protocol: Lab Scale (1-10 g)
This section provides a detailed, step-by-step methodology for the synthesis of this compound on a laboratory scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (for 5g scale) | Molar Equivalents |
| 3-Hydroxybenzoic acid | 138.12 | 5.0 g | 1.0 |
| 2-Chloropyridine | 113.55 | 4.5 g | 1.1 |
| Copper(I) iodide (CuI) | 190.45 | 0.69 g | 0.1 |
| Potassium carbonate (K2CO3) | 138.21 | 10.0 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by 2-chloropyridine (1.1 eq).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 250 mL of ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid (HCl). This will precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove any remaining salts and DMF.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides solutions based on scientific principles.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II). | • Ensure all reagents and solvents are anhydrous. • Maintain a positive nitrogen pressure throughout the reaction. • Use freshly purchased or properly stored CuI. |
| 2. Insufficient Base: Incomplete deprotonation of the 3-hydroxybenzoic acid. | • Use anhydrous potassium carbonate. • Ensure the base is finely powdered for better solubility and reactivity. | |
| 3. Low Reaction Temperature: The reaction rate is too slow. | • Ensure the reaction temperature is maintained at 120-130 °C. Use an oil bath for consistent heating. | |
| Formation of Side Products (e.g., homocoupling of 2-chloropyridine) | 1. High Reaction Temperature: Favors side reactions. | • Do not exceed the recommended reaction temperature. |
| 2. Incorrect Stoichiometry: An excess of 2-chloropyridine can lead to homocoupling. | • Use a slight excess (1.1 eq) of 2-chloropyridine, but avoid a large excess. | |
| Difficult Purification | 1. Residual Copper Catalyst: The product is contaminated with copper salts. | • During work-up, after acidification, consider washing the crude product with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate and remove copper ions. |
| 2. Contamination with Starting Materials: The reaction did not go to completion. | • Monitor the reaction closely by TLC or HPLC to ensure completion. • Consider purification by recrystallization or column chromatography. | |
| Poor Yield on Scale-Up | 1. Inefficient Heat Transfer: The reaction mixture is not being heated evenly. | • For larger scale reactions, use a mechanical stirrer for efficient mixing. • Consider using a jacketed reactor for better temperature control. |
| 2. Inefficient Mixing: Poor mixing can lead to localized "hot spots" and side reactions. | • Use appropriate stirring speed and impeller design for the reactor size. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different copper catalyst?
A1: Yes, other copper sources like copper(I) oxide (Cu₂O) or copper powder can be used, but reaction conditions may need to be re-optimized.[1] Copper(I) iodide is often preferred for its reliability.
Q2: Is DMF the only suitable solvent?
A2: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can also be used.[1] However, DMF is a common choice for its ability to dissolve the reactants and its appropriate boiling point.
Q3: Why is an inert atmosphere necessary?
A3: The active catalyst in the Ullmann condensation is a Cu(I) species.[2] Oxygen can oxidize Cu(I) to Cu(II), which is generally less active for this transformation, leading to lower yields.
Q4: My crude product is a dark color. How can I decolorize it?
A4: The dark color is often due to residual copper species or polymeric byproducts. You can try treating a solution of the crude product with activated carbon before recrystallization.
Q5: What is the best way to purify the final product for preclinical studies?
A5: For the high purity required for preclinical studies, recrystallization is often the most effective and scalable method. Suitable solvent systems include ethanol/water or acetic acid/water. If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.[6][7][8]
V. Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism for the Ullmann condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
VI. References
-
Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. 9
-
Biosynth. This compound | 51362-30-2 | BCA36230. --INVALID-LINK--
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. 10
-
Benchchem. Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions. 11
-
Master Organic Chemistry. The Williamson Ether Synthesis. 12
-
Wikipedia. Ullmann condensation. 1
-
Chemistry Steps. Williamson Ether Synthesis. 13
-
Reddit. Williamson ether synthesis trouble, 2.0. 14
-
Wikipedia. Ullmann reaction. 3
-
Reddit. Troubleshooting Ullmann Couplint. 15
-
NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. 4
-
Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. 16
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. 17
-
PubChem. This compound. 18
-
Organic Chemistry Portal. Ullmann Reaction. 2
-
Sigma-Aldrich. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR. --INVALID-LINK--
-
PubChem. 3-(Pyridin-2-yl)benzoic acid. 19
-
ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. 5
-
Organic Chemistry Frontiers (RSC Publishing). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. 20
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. 21
-
ResearchGate. (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. 22
-
Google Patents. Process for the purification of benzoic acid. 6
-
European Patent Office. Method for the purification of benzoic acid. 7
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. 23
-
Google Patents. Purification of benzoic acid. 8
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. 24
-
BLD Pharm. 2-(Pyridin-2-yloxy)benzoic acid. 25
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. 857540-41-1|2-(Pyridin-2-yloxy)benzoic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Safe Handling and Disposal of 3-(Pyridin-2-yloxy)benzoic acid
Abstract: This technical support guide provides a comprehensive overview of the best practices for the safe handling and disposal of 3-(Pyridin-2-yloxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, detailed experimental protocols, and troubleshooting guidance in a user-friendly question-and-answer format. By integrating established safety protocols for pyridine and benzoic acid derivatives with the available data for the target compound, this guide aims to foster a culture of safety and compliance in the laboratory.
Section 1: Hazard Identification and Classification
What are the primary hazards associated with this compound?
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure, Respiratory Tract Irritation (H335): May cause respiratory irritation.
While comprehensive toxicological data for this specific compound is not fully available, its structural components—a pyridine ring and a benzoic acid moiety—suggest that caution should be exercised to avoid inhalation, ingestion, and direct contact with skin and eyes.
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | GHS07 |
| Skin Corrosion/Irritation | H315 | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | H319 | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | Warning | GHS07 |
Section 2: Frequently Asked Questions (FAQs) on Safe Handling
What Personal Protective Equipment (PPE) is required when handling this compound?
Due to its irritant nature, a comprehensive PPE strategy is essential to minimize exposure risk. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect the skin.
-
Respiratory Protection: Handling of the solid compound, especially if it is a fine powder, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.
How should I properly store this compound?
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety. Adhere to the following storage guidelines:
-
Container: Keep the compound in its original, tightly sealed container.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids to prevent potentially hazardous reactions.
What should I do in case of accidental exposure?
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 3: Troubleshooting Guide for Experimental Procedures
This section addresses potential issues that may arise during the handling and use of this compound in a laboratory setting.
Issue: The solid compound appears clumpy or has an unusual color.
-
Possible Cause: The compound may have absorbed moisture from the atmosphere.
-
Solution: While this may not affect all experimental outcomes, it is best to dry the compound under a vacuum if its purity is critical for your application. Always store the compound in a desiccator to prevent moisture absorption.
Issue: I am observing inconsistent results in my experiments.
-
Possible Cause: This could be due to weighing errors caused by the electrostatic properties of the fine powder or partial solubility issues.
-
Solution: Use an anti-static weighing dish or an ionizer to ensure accurate measurements. For solubility, ensure you are using the appropriate solvent and consider gentle heating or sonication to aid dissolution, provided this does not degrade the compound.
Section 4: Spill Management and Disposal Protocols
What is the correct procedure for cleaning up a small spill of this compound?
For small, contained spills of the solid compound, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.1.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.
-
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) office of the spill.
How do I dispose of waste containing this compound?
The disposal of this compound must be in strict accordance with local, state, and federal regulations. As a pyridine derivative, it is considered a hazardous waste[2].
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all solid waste, contaminated materials, and solutions containing this compound in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Disposal Request: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Section 5: Visualized Workflows and Protocols
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Workflow
This diagram outlines the necessary steps for the compliant disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
Validation & Comparative
A Comparative Guide to 3-(Pyridin-2-yloxy)benzoic acid and 3-(Pyridin-2-yl)benzoic acid in Biological Assays
This guide provides an in-depth comparison of two structurally related pyridine-containing benzoic acid derivatives: 3-(Pyridin-2-yloxy)benzoic acid and 3-(Pyridin-2-yl)benzoic acid. We will explore how a single atomic change—an ether linkage versus a direct carbon-carbon bond—dramatically alters their physicochemical properties and, consequently, their biological activities and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of these compounds.
Structural and Physicochemical Distinctions: The Critical Linker
At first glance, the two molecules are remarkably similar. Both feature a benzoic acid moiety connected to a pyridine ring at the 3-position. The fundamental difference lies in the linker: this compound incorporates a flexible, bent ether (-O-) linkage, while 3-(Pyridin-2-yl)benzoic acid has a more rigid, planar carbon-carbon bond.[1] This seemingly minor variation has profound implications for the molecule's shape, flexibility, and electronic properties.
The ether linkage introduces a larger bond angle (approx. 111°) and increases the number of rotatable bonds, granting the molecule greater conformational flexibility.[1] This can be advantageous for fitting into complex binding pockets. Conversely, the direct C-C bond in 3-(Pyridin-2-yl)benzoic acid results in a more planar and rigid structure, which can be favorable for specific pi-stacking or planar interactions within a target protein.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-(Pyridin-2-yl)benzoic acid | Rationale for Difference |
| Molecular Formula | C₁₂H₉NO₃[2] | C₁₂H₉NO₂[3] | Presence of an additional oxygen atom in the ether-linked compound. |
| Molecular Weight | 215.20 g/mol [2] | 199.20 g/mol [3] | The extra oxygen atom increases the mass. |
| XLogP3 | 1.9[2] | 2.2[3] | The polar ether oxygen slightly reduces lipophilicity compared to the direct C-C bond. |
| Rotatable Bonds | 3[2] | 2[3] | The C-O-C ether linkage provides an additional axis of rotation. |
| Topological Polar Surface Area | 59.4 Ų[2] | 50.2 Ų[3] | The ether oxygen contributes to a larger polar surface area. |
Case Study 1: 3-(Pyridin-2-yl)benzoic acid as a Cyclooxygenase-2 (COX-2) Inhibitor
Background: 3-(Pyridin-2-yl)benzoic acid is recognized primarily as a metabolite of Etoricoxib, a potent and selective COX-2 inhibitor used for treating inflammatory conditions like arthritis.[4][5] The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7] COX-2 is an inducible isoform that is upregulated at sites of inflammation, making it a prime therapeutic target.[8][9][10]
Biological Activity: While not as potent as its parent drug, 3-(Pyridin-2-yl)benzoic acid retains inhibitory activity against the COX-2 enzyme.[11] Its structural scaffold, a diaryl heterocycle, is a classic feature of many "coxib" drugs. The rigidity conferred by the C-C bond helps position the pyridine and benzoic acid rings in an optimal conformation to fit within the COX-2 active site.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common fluorescence-based method for assessing COX-2 inhibition.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and in a subsequent reaction, it reduces PGG₂ to PGH₂, oxidizing a fluorogenic substrate in the process. An inhibitor will prevent this reaction, leading to a reduced fluorescence signal.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (3-(Pyridin-2-yl)benzoic acid) and positive control (e.g., Celecoxib)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, heme, and the fluorogenic substrate.
-
Compound Addition: Serially dilute the test compounds and the positive control in DMSO and add them to the wells of the microplate. Include a "no inhibitor" control (vehicle only).
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings using a fluorescence plate reader (Excitation/Emission ~535/587 nm).[12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Causality and Interpretation: The rigid, bi-aryl structure of 3-(Pyridin-2-yl)benzoic acid allows it to mimic the conformation of other selective COX-2 inhibitors, occupying the hydrophobic side pocket of the COX-2 active site. The carboxylic acid moiety is crucial for interacting with key residues like Arg120 at the mouth of the active site.[13]
Signaling Pathway: COX-2 and Inflammation
Case Study 2: this compound as a GPR109A Agonist
Background: In contrast to its C-C bonded counterpart, this compound has been identified as an agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[14][15] This receptor is well-known as the target for niacin (nicotinic acid), a long-used therapeutic for treating dyslipidemia.[16] GPR109A activation in adipocytes inhibits lipolysis, reducing circulating free fatty acids, which is a desirable therapeutic effect.[14][17]
Biological Activity: The flexible ether linkage allows this compound to adopt a conformation that fits into the GPR109A binding pocket, mimicking the action of niacin. Its activation of the receptor initiates a Gᵢ-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[18]
Experimental Protocol: GPR109A cAMP Inhibition Assay
This protocol describes a method to measure the agonistic activity of a compound at the GPR109A receptor.
Principle: This is a cell-based assay using a cell line engineered to express GPR109A. Intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. A GPR109A agonist will inhibit adenylyl cyclase, causing a measurable drop in cAMP levels. This decrease is typically measured using a competitive immunoassay or a reporter system (e.g., luminescence-based).
Materials:
-
CHO or HEK293 cells stably expressing human GPR109A
-
Forskolin
-
Test compounds (this compound) and positive control (Niacin)
-
Cell culture medium and 96-well plates
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into 96-well plates and culture overnight to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the test compound and niacin. Add the diluted compounds to the cells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for a negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: The signal generated is inversely proportional to the cAMP concentration. Plot the signal against the log of the agonist concentration to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
Causality and Interpretation: The additional polar oxygen atom and the conformational flexibility provided by the ether linker are critical for GPR109A agonism. This allows the molecule to form key hydrogen bonds and van der Waals interactions within the receptor's transmembrane helices, stabilizing the active conformation and triggering the G-protein signaling cascade. The rigid C-C linked analog lacks the optimal geometry and polarity to effectively engage this target.
Signaling Pathway: GPR109A Activation in Adipocytes
Summary and Conclusion
The comparison between this compound and 3-(Pyridin-2-yl)benzoic acid serves as a compelling illustration of how subtle changes in a linker atom can fundamentally redirect a molecule's biological activity.
Table 2: Summary of Biological Activities
| Compound | Primary Biological Target | Mechanism of Action | Key Structural Feature |
| 3-(Pyridin-2-yl)benzoic acid | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Rigid C-C bond, promoting a planar conformation suitable for the COX-2 active site. |
| This compound | G-Protein Coupled Receptor 109A | Receptor Agonism | Flexible ether linkage, allowing optimal positioning and polar interactions in the GPCR binding pocket. |
Future Directions: For researchers in drug discovery, this comparison underscores the importance of linker chemistry. Direct, head-to-head testing of these two compounds in both COX-2 and GPR109A assays would provide definitive quantitative data on their selectivity. Furthermore, exploring other bioisosteric linkers (e.g., -S-, -NH-, -CH₂-) could yield novel compounds with fine-tuned activity profiles for either target class. This case study demonstrates that the "linker" is not merely a spacer but a critical determinant of biological function.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoricoxib - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 8. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Purity Validation of Synthesized 3-(Pyridin-2-yloxy)benzoic acid using HPLC and NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Synthesis
In the realm of pharmaceutical and chemical research, the synthesis of a target molecule is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity and structural integrity. For a compound such as 3-(Pyridin-2-yloxy)benzoic acid, a versatile building block in medicinal chemistry, even minute impurities can drastically alter biological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of two orthogonal, cornerstone techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
We will move beyond mere procedural lists to explore the causality behind experimental choices, establishing a self-validating analytical workflow. This dual-pronged approach leverages the quantitative power of HPLC for purity assessment and the qualitative, structure-elucidating strength of NMR, providing a comprehensive and trustworthy characterization of the synthesized compound.
Part 1: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable analytical method for separating, identifying, and quantifying components within a mixture.[1][2][3] For purity determination, its strength lies in its ability to separate the target compound from residual starting materials, by-products, and other impurities, with each component appearing as a distinct peak in the resulting chromatogram. The area of each peak is directly proportional to the concentration of that component, allowing for precise quantification.[4]
Expertise & Rationale: Designing the HPLC Method
The choice of HPLC parameters is not arbitrary; it is a tailored process designed to achieve optimal separation for the specific analyte. For this compound, a moderately polar aromatic carboxylic acid, a Reversed-Phase HPLC (RP-HPLC) method is the most effective approach.[1][5]
-
Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for RP-HPLC. The nonpolar C18 alkyl chains provide a hydrophobic stationary phase that interacts with the aromatic rings of the analyte.
-
Mobile Phase: A gradient elution is superior to an isocratic one for analyzing synthesis reaction mixtures, as it can resolve compounds with a wide range of polarities.[4] We utilize a mixture of:
-
Solvent A: Water with 0.1% Formic Acid. The acid serves to protonate the carboxylic acid group on the analyte, suppressing its ionization and leading to sharper, more symmetrical peaks.[6]
-
Solvent B: Acetonitrile. This is a common organic modifier that elutes the analyte from the C18 column.
-
-
Detection: A UV detector is ideal, as the aromatic rings in this compound absorb UV light.[2] A Diode Array Detector (DAD) is preferable as it can scan a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection and check for co-eluting impurities (peak purity analysis). For this compound, a wavelength of 254 nm is a robust starting point.
Experimental Workflow: HPLC Analysis
The following diagram outlines the logical flow of the HPLC purity validation process.
Caption: Figure 1: HPLC Experimental Workflow for Purity Analysis.
Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare Solvent A (0.1% v/v Formic Acid in HPLC-grade Water) and Solvent B (HPLC-grade Acetonitrile). Degas both solvents.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water (diluent). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector: DAD, 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
-
Data Acquisition: Inject the sample and run the method.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation & Interpretation
The chromatogram provides a visual representation of purity. A pure sample will show a single major peak at a specific retention time. Impurities will appear as additional, smaller peaks.
| Parameter | High Purity Sample (Expected) | Crude Sample (Example) |
| Retention Time (Main Peak) | ~12.5 min | ~12.5 min |
| Area % (Main Peak) | > 99.5% | 85.2% |
| Impurity Peaks | None significant | Peak at ~5.8 min (Starting Material A) Peak at ~9.1 min (By-product B) |
| Peak Tailing Factor | 1.0 - 1.2 | > 1.5 (indicates potential issues) |
Part 2: Structural Confirmation & Purity by Nuclear Magnetic Resonance (NMR)
While HPLC provides excellent quantitative data on purity, it reveals little about the identity of the main peak or the impurities. NMR spectroscopy is the gold standard for elucidating the chemical structure of an organic molecule.[7] For purity analysis, ¹H NMR is particularly powerful as every chemically distinct proton in a molecule gives rise to a signal, and the area under that signal (the integral) is directly proportional to the number of protons it represents.[7][8]
Expertise & Rationale: Designing the NMR Experiment
-
Nucleus: ¹H NMR is the primary choice due to the high natural abundance and sensitivity of the proton nucleus.[8] It provides a detailed fingerprint of the molecule.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is capable of dissolving the polar carboxylic acid, and importantly, the acidic -COOH proton is often clearly visible as a broad singlet, which might exchange and disappear in other solvents like D₂O.
-
Internal Standard (for Quantitative NMR - qNMR): While relative purity can be assessed by comparing integrals of the main compound to impurity peaks, true quantitative analysis (qNMR) requires the addition of a known amount of a stable, unreactive internal standard with a simple spectrum that does not overlap with the analyte signals.[9][10] Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices. This allows for the calculation of an absolute purity value (w/w %).[10][11]
Expected ¹H NMR Spectrum of this compound
The structure contains 9 aromatic protons in distinct chemical environments, plus one acidic proton. We can predict the approximate chemical shifts (δ, in ppm), multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet), and integration values.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| H (Carboxylic Acid) | ~13.0 (broad) | s | 1H |
| H (Aromatic, Benzoic) | 7.2 - 8.1 | m | 4H |
| H (Aromatic, Pyridine) | 7.0 - 8.2 | m | 4H |
Note: The aromatic region will be complex due to overlapping signals. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment, but are not strictly necessary for a standard purity check.
Experimental Workflow: NMR Analysis
The diagram below illustrates the standard workflow for sample analysis by NMR.
Caption: Figure 2: NMR Experimental Workflow for Structural Validation.
Protocol: ¹H NMR Purity Assessment
-
Sample Preparation: Weigh 5-10 mg of the synthesized product directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a reference standard (e.g., 0.03% TMS).
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time for accurate integration if performing qNMR.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Phase the spectrum and perform baseline correction.
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. Set the integral of a well-resolved signal from the target compound to the corresponding number of protons (e.g., a 1H signal set to 1.00).
-
Examine the spectrum for peaks that do not correspond to the target molecule or the solvent. The integral of these impurity peaks relative to the main compound's integrals can give a molar ratio of impurity to product.[12]
-
Comparison and Synergy: A Holistic Approach to Purity Validation
Neither HPLC nor NMR alone tells the complete story. Their power lies in their complementary nature.
| Feature | HPLC with UV/DAD | ¹H NMR Spectroscopy |
| Primary Output | Chromatogram (Signal vs. Time) | Spectrum (Signal vs. Chemical Shift) |
| Primary Information | Quantitative Purity (Area %) | Structural Identity |
| Sensitivity | High (ppm to ppb level) | Lower (typically >0.1 mol%) |
| Impurity Detection | Detects UV-active impurities. Can quantify "unknown" impurities by area %. | Detects proton-containing impurities. Can help identify the structure of the impurity. |
| Strengths | Excellent for quantifying closely related species and isomers. High throughput. | Unambiguous structure confirmation. Can detect non-UV-active impurities (e.g., saturated alkanes). |
| Limitations | Provides no structural information on its own. Co-eluting impurities can be missed. | Less sensitive than HPLC. Complex spectra can be difficult to interpret. Not ideal for non-proton-containing impurities. |
A robust validation of synthesized this compound demands the synergistic use of both HPLC and NMR. HPLC serves as the primary tool for quantitative purity assessment, providing the certifiable purity value (e.g., 99.7%) required for high-stakes applications. Simultaneously, ¹H NMR provides unequivocal proof that the main peak observed in the HPLC is, in fact, the correct target molecule and offers crucial clues to the identity of any significant impurities. By presenting data from both orthogonal techniques, researchers can have the highest degree of confidence in the quality and integrity of their synthesized material, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
References
- 1. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 2. jascoinc.com [jascoinc.com]
- 3. longdom.org [longdom.org]
- 4. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 5. echemi.com [echemi.com]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. acdlabs.com [acdlabs.com]
- 8. emerypharma.com [emerypharma.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Herbicidal Activity of 3-(Pyridin-2-yloxy)benzoic Acid and Structurally Related Compounds
Abstract
The relentless evolution of herbicide-resistant weeds necessitates continuous innovation in agrochemical research. Pyridine-based herbicides represent a critical class of compounds, with many commercial successes attributed to their synthetic auxin mechanism. This guide introduces 3-(Pyridin-2-yloxy)benzoic acid, a compound of interest whose herbicidal potential remains largely uncharacterized. We propose a comprehensive experimental framework to objectively evaluate its herbicidal activity in comparison with established market alternatives. This analysis is benchmarked against two prominent synthetic auxin herbicides, Triclopyr and Fluroxypyr, and one herbicide with an alternative mode of action, Picolinafen, which inhibits carotenoid biosynthesis. By detailing robust, self-validating protocols for dose-response and species selectivity assays, this guide provides researchers and drug development professionals with the necessary tools to assess the potential of novel herbicidal candidates. The causality behind each experimental choice is explained, ensuring a deep understanding of the scientific process. All quantitative data are presented in structured tables, and key workflows are visualized using process diagrams to enhance clarity and reproducibility.
Introduction: The Rationale for New Herbicidal Agents
The development of effective and selective herbicides is a cornerstone of modern agriculture, ensuring food security by mitigating crop losses due to weed competition. The pyridine carboxylic acid family, in particular, has yielded several highly effective herbicides that function as synthetic auxins, disrupting weed growth by inducing uncontrolled cell division.[1][2] However, the widespread and repeated use of these herbicides has led to the emergence of resistant weed biotypes, creating an urgent need for novel active ingredients with potentially different modes of action or improved efficacy profiles.
This guide focuses on this compound, a molecule sharing structural motifs with known synthetic auxins. Its specific herbicidal properties have not been extensively documented in publicly available literature. Therefore, a systematic comparative analysis is essential to determine its viability as a new herbicidal agent. To provide a robust benchmark, we will compare its performance against three established herbicides:
-
Triclopyr: A selective, systemic herbicide widely used for controlling broadleaf weeds and woody plants.[3][4] It is a classic example of a synthetic auxin herbicide.[1]
-
Fluroxypyr: Another potent synthetic auxin herbicide, effective against a wide range of broadleaf weeds, particularly in small grain crops and pastures.[5][6][7]
-
Picolinafen: A post-emergence herbicide that, while also a pyridine derivative, acts by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[8][9] This provides a crucial mechanistic counterpoint to the auxin-based herbicides.
The objective of this guide is to present a detailed framework for conducting this comparative analysis, from understanding the underlying mechanisms to executing validated experimental protocols and interpreting the resulting data.
Chemical Structures and Mechanisms of Action
A fundamental understanding of a herbicide's structure and its interaction with plant biology is critical to predicting its efficacy and selectivity.
This compound (Hypothesized Synthetic Auxin)
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉NO₂[10]
-
-
Hypothesized Mechanism of Action: Based on its structural similarity to other pyridine carboxylic acid herbicides like Triclopyr and Fluroxypyr, it is hypothesized that this compound functions as a synthetic auxin. Upon absorption by the plant, it likely mimics the natural plant hormone auxin, binding to auxin receptors. This leads to an overload of hormonal signals, causing uncontrolled and disorganized cell division and growth, ultimately resulting in vascular tissue disruption and plant death.[1][7]
Comparator 1: Triclopyr (Synthetic Auxin)
-
Structure:
-
IUPAC Name: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid
-
-
Mechanism of Action: Triclopyr is a selective, systemic herbicide that is rapidly absorbed by plant foliage and roots.[3] It accumulates in the meristematic tissues and induces characteristic auxin-type responses, such as leaf cupping and stem twisting.[11] By mimicking natural auxin, it disrupts normal plant cell growth and division, leading to the death of susceptible broadleaf plants while generally not affecting grasses at standard application rates.[3][4][11]
Comparator 2: Fluroxypyr (Synthetic Auxin)
-
Structure:
-
IUPAC Name: 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid
-
-
Mechanism of Action: Fluroxypyr is a synthetic auxin herbicide that mimics the action of natural auxins.[5][7] It is absorbed through the leaves and roots and causes an uncontrolled growth response in susceptible weeds.[5][7] This hormonal imbalance disrupts the plant's ability to manage its own growth processes, leading to rapid, unsustainable development and eventual death.[12] It is highly selective for broadleaf weeds.[5]
Comparator 3: Picolinafen (Phytoene Desaturase Inhibitor)
-
Structure:
-
IUPAC Name: N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide
-
-
Mechanism of Action: Picolinafen belongs to the aryloxypicolinamide group of herbicides.[13] Unlike the other compounds in this analysis, it does not act as a synthetic auxin. Instead, it inhibits the phytoene desaturase (PDS) enzyme, which is crucial for the carotenoid biosynthesis pathway in plants.[8] Carotenoids protect chlorophyll from photo-oxidation. The inhibition of this pathway leads to a reduction in carotenoid pigments, causing the destruction of chlorophyll.[9] This results in characteristic bleaching or whitening of the leaves, followed by necrosis and plant death.[8][13]
Diagram 1: Simplified Synthetic Auxin Mechanism
This diagram illustrates the general mechanism of action for synthetic auxin herbicides like Triclopyr and Fluroxypyr.
Caption: Synthetic auxins bind to receptors, leading to the degradation of repressor proteins and the activation of genes that cause uncontrolled growth.
Diagram 2: Picolinafen's Inhibition of Carotenoid Biosynthesis
This diagram shows the pathway inhibited by Picolinafen.
Caption: Picolinafen blocks the Phytoene Desaturase (PDS) enzyme, halting carotenoid production and leaving chlorophyll vulnerable to photodegradation.
Experimental Design and Protocols
To ensure a scientifically rigorous comparison, standardized and reproducible protocols are essential. The following experiments are designed to quantify and compare the herbicidal efficacy and crop selectivity of the test compounds.
Experimental Workflow Overview
The overall process involves cultivating test plants, applying herbicides at various concentrations, assessing plant health over time, and analyzing the data to determine key efficacy parameters.
Diagram 3: General Experimental Workflow
Caption: Standardized workflow for assessing herbicidal efficacy and selectivity from plant propagation to final data analysis.
Protocol 1: Whole-Plant Dose-Response Bioassay
Causality & Rationale: This assay is fundamental for determining the intrinsic potency of a herbicide.[14] By testing a range of doses, we can construct a dose-response curve and calculate the Effective Dose 50 (ED₅₀)—the dose required to cause a 50% reduction in plant growth or biomass.[15][16] This quantitative measure allows for direct comparison of herbicidal potency. The use of a log-logistic model is a standard and robust method for analyzing such data.[14][17]
Materials:
-
Seeds of test species (e.g., a common broadleaf weed like Amaranthus retroflexus and a grass weed like Echinochloa crus-galli).
-
Pots (10 cm diameter) filled with sterile potting medium.
-
Greenhouse or growth chamber with controlled temperature (25°C/20°C day/night), humidity (60-70%), and photoperiod (16h light).
-
Test compounds: this compound, Triclopyr, Fluroxypyr, Picolinafen.
-
Formulation blanks (solvent/surfactant mixture without active ingredient) to serve as a negative control.
-
Laboratory track sprayer for uniform application.
-
Analytical balance.
Methodology:
-
Plant Preparation: Sow seeds in pots and allow them to grow until they reach the 2-4 true leaf stage. Select uniformly sized and healthy plants for the experiment to minimize variability.
-
Herbicide Preparation: Prepare stock solutions of each herbicide. Perform serial dilutions to create a range of at least 7-10 application rates for each compound, designed to span from no effect to complete plant death.[17][18] Include a zero-dose control (formulation blank).
-
Application: Arrange the pots in a completely randomized design. Apply the herbicide solutions using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform coverage and is a standard method for such trials.[19]
-
Incubation and Assessment: Return the treated plants to the greenhouse. Evaluate plant injury at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 48 hours and then weigh it. Biomass is a more objective measure of herbicidal effect than visual scoring alone.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants. Use statistical software (e.g., the 'drc' package in R) to fit the data to a four-parameter log-logistic dose-response curve.[15] From this curve, calculate the ED₅₀ value for each herbicide on each plant species.
Protocol 2: Species Selectivity Assay
Causality & Rationale: A successful herbicide must control weeds without causing significant harm to the crop.[20][21] This assay quantifies that relationship. By determining the ED₅₀ on a crop species and comparing it to the ED₉₀ (the dose for 90% weed control) on a target weed, we can calculate a Selectivity Index (SI).[22] A higher SI indicates a wider margin of safety for the crop. This is a critical parameter for evaluating the commercial potential of a herbicide.
Materials:
-
Same as Protocol 1, with the addition of a representative crop species (e.g., Wheat, Triticum aestivum).
Methodology:
-
Experimental Setup: The protocol is identical to the Dose-Response Bioassay, but it is run concurrently on both the target weed species (e.g., Amaranthus retroflexus) and the crop species (Triticum aestivum).
-
Data Collection: Collect visual injury and final biomass data for all species as described previously.
-
Data Analysis:
-
For the weed species, calculate the ED₉₀ value from the dose-response curve. This represents the dose required for effective weed control.
-
For the crop species, calculate the ED₁₀ value. This represents the dose that causes a 10% biomass reduction, which may be considered an acceptable level of phytotoxicity.
-
Calculate the Selectivity Index (SI) using the formula: SI = ED₁₀ (Crop) / ED₉₀ (Weed)
-
A higher SI value indicates greater selectivity and crop safety.[22]
-
Data Presentation and Interpretation (Illustrative Data)
The following tables present hypothetical data to illustrate how the results from the proposed experiments would be summarized for comparative analysis.
Table 1: Comparative Herbicidal Potency (ED₅₀ Values)
This table compares the dose (g a.i./ha) of each herbicide required to achieve 50% growth inhibition on two common weed species. Lower values indicate higher potency.
| Herbicide | Chemical Class | Mechanism of Action | ED₅₀ (g a.i./ha) on A. retroflexus (Broadleaf) | ED₅₀ (g a.i./ha) on E. crus-galli (Grass) |
| This compound | Pyridine Carboxylic Acid | Synthetic Auxin (Hypothesized) | 85 | > 500 |
| Triclopyr | Pyridine Carboxylic Acid | Synthetic Auxin | 120 | > 800 |
| Fluroxypyr | Pyridine Carboxylic Acid | Synthetic Auxin | 95 | > 600 |
| Picolinafen | Aryloxypicolinamide | PDS Inhibitor | 50 | 250 |
Interpretation: In this hypothetical scenario, Picolinafen shows the highest potency against the broadleaf weed. The novel compound, this compound, demonstrates slightly better potency than Fluroxypyr and Triclopyr on the broadleaf weed. All synthetic auxins show very low activity against the grass species, which is characteristic of their mode of action.[11] Picolinafen shows moderate activity on the grass weed.
Table 2: Comparative Species Selectivity Index (SI)
This table compares the selectivity of each herbicide between a wheat crop and a broadleaf weed (A. retroflexus). Higher values indicate greater crop safety.
| Herbicide | ED₁₀ (Wheat Crop) (g a.i./ha) | ED₉₀ (A. retroflexus) (g a.i./ha) | Selectivity Index (SI) |
| This compound | 450 | 200 | 2.25 |
| Triclopyr | 600 | 280 | 2.14 |
| Fluroxypyr | 550 | 220 | 2.50 |
| Picolinafen | 150 | 110 | 1.36 |
Interpretation: Based on this illustrative data, Fluroxypyr exhibits the highest selectivity, meaning it has the widest safety margin for use in wheat. The proposed compound, this compound, shows a good selectivity profile, comparable to Triclopyr. Picolinafen, while potent, has a lower selectivity index, suggesting a narrower window for safe application in this specific crop-weed scenario.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of this compound's herbicidal activity. By benchmarking this novel compound against established herbicides with both similar (Triclopyr, Fluroxypyr) and different (Picolinafen) mechanisms of action, researchers can gain a clear understanding of its potential. The detailed protocols for dose-response and selectivity assays provide a clear path for generating robust, quantitative data. The interpretation of key metrics like ED₅₀ and the Selectivity Index are crucial for determining not only the biological activity but also the commercial viability of a new herbicidal candidate. The successful execution of this experimental plan will provide invaluable insights, guiding the future development and potential registration of this compound as a new tool for sustainable weed management.
References
- 1. Triclopyr - Wikipedia [en.wikipedia.org]
- 2. Relative Activity of Four Triclopyr Formulations | Weed Technology | Cambridge Core [cambridge.org]
- 3. makingchembooks.com [makingchembooks.com]
- 4. Triclopyr General Fact Sheet [npic.orst.edu]
- 5. icl-growingsolutions.com [icl-growingsolutions.com]
- 6. makingchembooks.com [makingchembooks.com]
- 7. solutionsstores.com [solutionsstores.com]
- 8. agribusinessglobal.com [agribusinessglobal.com]
- 9. apvma.gov.au [apvma.gov.au]
- 10. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 12. Fluroxypyr-meptyl TC - HEBEN [hb-p.com]
- 13. 4farmers.com.au [4farmers.com.au]
- 14. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 15. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: Gauging the Landscape for Novel Chemical Entities
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a spectrum of inflammatory, cardiovascular, and pain-related disorders.[1][2] This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, sEH rapidly hydrolyzes these beneficial epoxides to their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[1][3] Consequently, the inhibition of sEH presents an attractive strategy to augment and prolong the therapeutic actions of endogenous EETs.[1][2]
This guide provides a comparative analysis of established soluble epoxide hydrolase (sEH) inhibitors. While this review was initiated to determine the activity of 3-(Pyridin-2-yloxy)benzoic acid, a thorough search of scientific literature and patent databases did not yield publically available data on its specific inhibitory potency against sEH. Therefore, this document will serve as a comprehensive guide to the broader landscape of sEH inhibitors, offering a framework for researchers to evaluate novel compounds, such as this compound, should they choose to pursue its synthesis and biological evaluation.
The Chemical Landscape of sEH Inhibitors: A Structural Overview
The quest for potent and selective sEH inhibitors has led to the development of several chemical classes, each with distinct structural features and pharmacological profiles. The most extensively studied are the urea-based inhibitors, which have demonstrated exceptional potency, often in the low nanomolar to picomolar range.[3]
Urea-Based Inhibitors: The Gold Standard
Urea-based inhibitors represent the most mature class of sEH antagonists. Their design is centered around a central urea moiety that effectively mimics the transition state of epoxide hydrolysis and forms critical hydrogen bond interactions with key amino acid residues in the sEH active site.
A cornerstone of this class is t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) , a potent and well-characterized inhibitor with an IC50 in the low nanomolar range. Its adamantyl group occupies a hydrophobic pocket in the enzyme, while the benzoic acid moiety enhances solubility and allows for further chemical modification.
Amide- and Carbamate-Based Inhibitors
Building upon the success of urea-based compounds, researchers have explored amide and carbamate derivatives as alternative scaffolds. These inhibitors often retain the core pharmacophoric elements of the urea-based compounds while offering opportunities to fine-tune physicochemical properties such as solubility and metabolic stability.
Dual-Target Inhibitors: A Synergistic Approach
A more recent and innovative strategy involves the design of dual-target inhibitors that modulate sEH in conjunction with another therapeutically relevant enzyme. For instance, dual inhibitors of sEH and cyclooxygenase-2 (COX-2) or fatty acid amide hydrolase (FAAH) aim to achieve synergistic anti-inflammatory and analgesic effects by targeting multiple pathways in the arachidonic acid cascade.[4]
Quantitative Comparison of Prominent sEH Inhibitors
To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory potencies (IC50 values) of several well-established sEH inhibitors against the human enzyme.
| Inhibitor Class | Compound Name | Abbreviation | Human sEH IC50 (nM) | Reference |
| Urea-Based | trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | t-AUCB | ~1 | [3] |
| 1-Cyclohexyl-3-dodecyl urea | CDU | ~20 | ||
| N,N'-Dicyclohexylurea | DCU | ~50 | [3] | |
| Amide-Based | 1-(1-acetamidopropan-2-yl)-3-(4-(trifluoromethoxy)phenyl)urea | ~5 | ||
| Dual FAAH/sEH | 4-(phenyl)thiazole derivative | 6o | 2.5 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.
Experimental Workflow: Assessing sEH Inhibitory Activity
The determination of a compound's sEH inhibitory potency is a critical step in the drug discovery process. A widely accepted and robust method is the fluorescent-based in vitro assay.
Principle of the Fluorescent sEH Inhibition Assay
This assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity. The presence of an inhibitor will decrease the rate of this reaction, allowing for the calculation of inhibitory potency (e.g., IC50).
Step-by-Step Protocol for sEH Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a known sEH inhibitor (e.g., t-AUCB) as a positive control.
-
Prepare a working solution of recombinant human sEH in assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA).
-
Prepare a working solution of the fluorescent substrate (e.g., CMNPC) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound in a range of concentrations (serially diluted).
-
Include wells for the positive control (t-AUCB) and a vehicle control (solvent only).
-
Add the recombinant human sEH solution to all wells and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for CMNPC).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the sEH pathway and the experimental workflow.
Caption: The sEH metabolic pathway.
Caption: Workflow for sEH inhibition assay.
Conclusion and Future Directions
The inhibition of soluble epoxide hydrolase holds significant promise for the development of novel therapeutics for a range of diseases. While a diverse and potent arsenal of sEH inhibitors has been developed, the field is continually evolving with the exploration of new chemical scaffolds and dual-target approaches.
Although the specific activity of this compound as an sEH inhibitor remains to be publicly disclosed, the established methodologies and comparative data presented in this guide provide a robust framework for its evaluation. Researchers investigating this and other novel chemical entities are encouraged to employ standardized assays to ensure data comparability and to contribute to the growing body of knowledge in this exciting therapeutic area. The ultimate goal is the translation of potent and selective sEH inhibitors into clinically effective medicines that can address unmet medical needs in inflammation, cardiovascular disease, and pain management.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Bioactivity of 3-(Pyridin-2-yloxy)benzoic acid: In-Silico vs. In-Vitro Approaches
In modern drug discovery, the journey from a chemical entity to a validated bioactive compound is a multi-step process demanding both predictive power and empirical evidence. This guide provides a comparative analysis of in-silico and in-vitro methodologies for characterizing the bioactivity of a novel compound, using 3-(Pyridin-2-yloxy)benzoic acid as a case study. We will explore how computational predictions form a testable hypothesis, which is then rigorously validated through benchtop experimentation.
The structure of this compound, containing a pyridine ring and a benzoic acid moiety, suggests its potential as a kinase inhibitor. The pyridine scaffold is a prevalent feature in many FDA-approved drugs, known to enhance metabolic stability, potency, and protein binding.[1][2] Specifically, its structural motifs bear resemblance to known inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a crucial target in oncology.[3][4] Therefore, for this guide, we will hypothesize that this compound is an inhibitor of EGFR.
Part 1: In-Silico Bioactivity Prediction – The Hypothesis Engine
In-silico techniques are the cornerstone of modern computational drug discovery, allowing researchers to rapidly screen vast chemical libraries and predict the biological activity of molecules before committing to costly and time-consuming synthesis and laboratory testing.[5][6] This predictive-first approach enables the rational prioritization of compounds with the highest probability of success.[7][8]
The In-Silico Workflow: A Causality-Driven Protocol
The objective of the in-silico workflow is to predict if and how this compound interacts with our hypothesized target, EGFR, and to assess its drug-like properties.
Step 1: Target Preparation
-
Action: Obtain the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). For this study, a structure co-crystallized with a known inhibitor is ideal (e.g., PDB ID: 4JPS) as it represents a relevant conformational state.[9][10]
-
Causality: The protein structure must be "cleaned" by removing water molecules, adding hydrogen atoms, and repairing any missing residues. This ensures that the electrostatic and steric environment of the binding site is accurately represented for the subsequent docking simulation.
Step 2: Ligand Preparation
-
Action: Generate a 3D conformation of this compound. Assign correct atom types and charge states.
-
Causality: The ligand's geometry and electronic properties must be optimized to find its lowest energy conformation. This is critical as the docking algorithm will explore various rotational bonds (torsions) to fit the ligand into the protein's binding pocket.
Step 3: Molecular Docking
-
Action: Use a docking program (e.g., AutoDock) to predict the binding pose and affinity of the ligand within the ATP-binding site of EGFR.[11] The software samples numerous orientations and conformations of the ligand within the binding site and scores them based on a force field.
-
Causality: This step simulates the actual binding event. A favorable docking score (typically a negative value representing binding free energy) suggests a stable interaction. The predicted pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Step 4: ADMET Prediction
-
Action: Submit the structure of this compound to an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tool.[7][12]
-
Causality: A potent molecule is useless if it cannot reach its target in the body or is toxic.[8] ADMET prediction assesses the "drug-likeness" of a compound, flagging potential liabilities like poor oral bioavailability or toxicity early in the discovery process.[7][13]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]
- 5. cs230.stanford.edu [cs230.stanford.edu]
- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. ADMET-AI [admet.ai.greenstonebio.com]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results for 3-(Pyridin-2-yloxy)benzoic acid across different labs
Introduction
In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. 3-(Pyridin-2-yloxy)benzoic acid is a molecule of interest, potentially belonging to a class of compounds with diverse biological activities. Before significant resources are invested in its further development, it is imperative to ensure that the synthesis, characterization, and biological evaluation of this compound are robust and reproducible across different research environments.
This guide presents a framework for a comprehensive inter-laboratory cross-validation study of this compound. As no direct comparative experimental data from multiple laboratories is publicly available, this document serves as a detailed, hypothetical guide based on established scientific principles and authoritative protocols. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis of simulated data from three independent laboratories. This approach is designed to provide researchers, scientists, and drug development professionals with a robust template for validating their own findings and for fostering collaboration within the scientific community.
The objective of such a study, as outlined here, is to demonstrate that the analytical and biological testing procedures for this compound are suitable for their intended purpose and can be successfully transferred between laboratories, a critical step in any drug development pipeline.[1][2][3]
The Imperative of Cross-Validation
Cross-validation between laboratories is a critical exercise to establish the reproducibility of an analytical or biological method.[4] It ensures that a method is not only precise and accurate within a single laboratory but also robust enough to withstand variations in instrumentation, reagents, and personnel. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the protocols described herein.[1][2][3][5] A successful cross-validation study provides confidence that data generated at different sites can be reliably compared and aggregated.
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates the overall workflow for the proposed inter-laboratory study, from the initial distribution of protocols to the final comparative analysis of the data.
Caption: Overall workflow for the inter-laboratory validation study.
Part 1: Synthesis and Purification
The synthesis of this compound involves the formation of a diaryl ether linkage. The Ullmann condensation is a classical and effective method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[6][7][8]
Synthetic Pathway: Ullmann Condensation
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
-
Reactant Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.38 g, 10 mmol), 2-bromopyridine (1.90 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Hypothetical Synthesis Results
The following table summarizes the hypothetical yields obtained by the three participating laboratories.
| Laboratory | Starting Amount (mmol) | Yield (g) | Yield (%) |
| Lab A | 10.0 | 1.85 | 86 |
| Lab B | 10.0 | 1.79 | 83 |
| Lab C | 10.0 | 1.92 | 89 |
Analysis of Synthesis Results: The yields are reasonably consistent across the three labs, suggesting the synthetic protocol is robust. Minor variations can be attributed to differences in reaction monitoring, work-up procedures, and purification efficiency.
Part 2: Analytical Characterization
Unambiguous characterization of the synthesized molecule is crucial. A suite of analytical techniques should be employed to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[9][10][11]
Protocol: NMR Sample Preparation
-
Weigh approximately 10-15 mg of the purified product for ¹H NMR and 30-40 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected Spectral Data (in DMSO-d₆):
-
¹H NMR: Signals corresponding to the aromatic protons on both the benzoic acid and pyridine rings, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
All three labs should obtain spectra consistent with the structure of this compound, confirming the successful synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard for determining the purity of small molecules in pharmaceutical development.[12][13][14][15]
Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in 50:50 Acetonitrile:Water
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is used to confirm the molecular weight of the synthesized compound.[16][17][18][19][20]
Protocol: LC-MS Analysis
-
Utilize an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
The same HPLC method as for purity analysis can be used.
-
Monitor for the [M+H]⁺ ion in positive ion mode.
-
Expected [M+H]⁺: 216.06 for C₁₂H₉NO₃
Hypothetical Analytical Characterization Results
| Laboratory | Identity Confirmed (NMR, MS) | Purity by HPLC (%) |
| Lab A | Yes | 99.2 |
| Lab B | Yes | 98.9 |
| Lab C | Yes | 99.5 |
Analysis of Characterization Results: All labs successfully confirmed the identity of the compound. The HPLC purity values are in close agreement, indicating that the purification protocol is effective and the analytical method is reproducible. The slight variations are within acceptable limits for inter-laboratory studies.
Part 3: Biological Evaluation
To assess the biological activity of this compound, a relevant in vitro assay is required. Given the structural motifs present in many non-steroidal anti-inflammatory drugs (NSAIDs), an assay to determine the inhibition of cyclooxygenase-2 (COX-2) is a logical choice.[21][22][23]
Biological Pathway: COX-2 Inhibition
Caption: Mechanism of COX-2 inhibition by the test compound.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit.[21]
-
Reagent Preparation: Prepare all reagents (buffer, heme, enzyme, arachidonic acid substrate) according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to obtain a range of concentrations for IC₅₀ determination (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add buffer, heme, and the COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the diluted test compound or a known inhibitor (e.g., celecoxib) as a positive control to the wells. Include wells with DMSO only as a vehicle control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Reaction Monitoring: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) over a period of 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value.
Hypothetical Biological Assay Results
| Laboratory | IC₅₀ for COX-2 Inhibition (µM) |
| Lab A | 12.5 |
| Lab B | 15.2 |
| Lab C | 11.8 |
Analysis of Biological Data: The IC₅₀ values obtained from the three labs are in good agreement, with a geometric mean of 13.1 µM. The variation observed is typical for cell-based or enzymatic assays and falls within an acceptable range for inter-laboratory comparison. This suggests that the bioassay protocol is robust and transferable.
Conclusion and Best Practices
This guide has outlined a hypothetical yet comprehensive framework for the inter-laboratory cross-validation of this compound. The simulated data demonstrates a high degree of consistency across three independent laboratories for synthesis, analytical characterization, and biological evaluation. This consistency is the desired outcome of any cross-validation study and provides a strong foundation for further development of the compound.
Key takeaways for ensuring successful inter-laboratory validation include:
-
Detailed and Unambiguous Protocols: All experimental procedures must be meticulously documented to minimize procedural drift between labs.
-
Standardized Reagents and Materials: Providing a common batch of starting materials and reference standards is crucial to eliminate variability from these sources.
-
Pre-defined Acceptance Criteria: Before the study begins, clear acceptance criteria for yield, purity, and biological activity should be established based on guidelines such as those from the ICH.[1][2][3][5]
-
Open Communication: Regular communication between participating laboratories is essential to troubleshoot any issues that may arise.
By adhering to these principles, the scientific community can ensure the reliability and reproducibility of experimental data, thereby accelerating the pace of drug discovery and development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. starodub.nl [starodub.nl]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. tecan.com [tecan.com]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. uab.edu [uab.edu]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Pyridin-2-yloxy)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Pyridin-2-yloxy)benzoic acid, grounded in established safety principles and regulatory frameworks. While vendor-supplied Safety Data Sheets (SDS) for this specific compound can be sparse on disposal details[1], we can construct a robust and safe disposal plan by analyzing its chemical structure and adhering to best practices for laboratory waste management.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the first step in creating a safe disposal workflow. The molecule's structure, featuring a pyridine ring and a benzoic acid moiety, informs our risk assessment.
-
GHS Classification: Based on aggregated data, this compound is classified with the following hazards:
-
Structural Considerations:
-
Pyridine Moiety: Pyridine and its derivatives are known for their pungent odor and potential flammability.[4] Handling should always occur in a well-ventilated area, preferably a chemical fume hood, away from ignition sources.[4][5]
-
Benzoic Acid Moiety: As a carboxylic acid, this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[6] Mixing with bases can cause an exothermic reaction, while reaction with certain metals may produce flammable hydrogen gas.[6]
-
Summary of Safety and Handling Information
| Parameter | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [3] |
| Handling Area | Chemical Fume Hood or Well-Ventilated Area | [4][5] |
| Incompatibilities | Strong bases, Strong oxidizing agents, Strong reducing agents | [6] |
| Storage Class | 11 - Combustible Solids | [2] |
Essential Personal Protective Equipment (PPE)
A proactive safety culture begins with proper PPE. Before handling or preparing this compound for disposal, ensure the following are worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation before use.[7]
-
Body Protection: A standard, fully-buttoned laboratory coat must be worn to prevent skin contact.[7]
-
Respiratory Protection: Due to the risk of respiratory irritation from dust or aerosols, all handling of the solid compound and preparation of waste should be performed in a certified chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Adherence to these "cradle-to-grave" regulations is not just a best practice; it is the law. The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions.
-
Identify the Waste Stream: this compound is a non-halogenated organic solid .
-
Segregate: This waste must be collected separately from:
-
Aqueous and liquid waste.
-
Halogenated organic waste (e.g., chloroform, dichloromethane).
-
Strong acids, bases, and oxidizers.[6]
-
Reactive metals.
-
Step 2: Container Selection and Management
The container you choose is your primary line of defense against spills and exposure.
-
Material Compatibility: Use a container made of a material compatible with the waste. For solid organic waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate.[4] The container must be free from damage or deterioration.
-
Condition: The container must be clean, dry, and have a secure, leak-proof closure.
-
Capacity: Never fill a waste container more than 90% full to allow for expansion and prevent spillage during transport.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. As soon as the first particle of waste enters the container, it must be labeled.
-
Use a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.
-
The specific hazard(s): "Toxic," "Irritant" .
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
Designated storage areas are essential for maintaining a safe and organized laboratory.
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[10] This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
-
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames. Keep the container securely closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full (or within your institution's specified time limit for accumulation), contact your EH&S department to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[4] This is a violation of environmental regulations and can harm aquatic ecosystems.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. Use absorbent materials like vermiculite or sand for containment.[4]
-
Place the collected material into a properly labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 3-(Pyridin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The proper handling of chemical reagents is fundamental to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for 3-(Pyridin-2-yloxy)benzoic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on the known hazards of its constituent chemical moieties: a pyridine ring and a benzoic acid group. As your senior application scientist, my objective is to provide a procedural guide grounded in established safety principles to ensure your well-being and the success of your work.
Hazard Assessment: A Precautionary Approach
Due to the limited specific toxicological data for this compound, a comprehensive hazard assessment must be extrapolated from related compounds. Safety Data Sheets (SDS) for the exact compound are not consistently detailed, with some indicating a lack of classification data[1]. However, aggregated information from sources like PubChem provides GHS hazard statements for the closely related "3-(Pyridin-2-yl)benzoic acid" and "this compound," which indicate the following potential hazards:
Given these warnings, it is imperative to treat this compound as a hazardous substance. The pyridine component suggests potential for harmful effects upon skin contact, ingestion, or inhalation, which can lead to symptoms such as nausea, coughing, and abdominal pain[4]. The benzoic acid moiety is associated with skin and eye irritation[5]. Therefore, all handling procedures must be designed to minimize exposure through these routes.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | This compound (presumed) | Pyridine (general) | Benzoic Acid (general) |
| Acute Oral Toxicity | Harmful if swallowed[2][3] | Harmful | May be harmful if swallowed[5] |
| Skin Corrosion/Irritation | Causes skin irritation[2][3] | Skin irritant | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3] | Serious eye irritant | Causes serious eye damage[5] |
| Respiratory Irritation | May cause respiratory irritation[2][3] | Respiratory irritant | May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a barrier between you and the chemical hazard.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required to protect against splashes and airborne particles[6][7]. A face shield worn over safety goggles is recommended when there is a significant risk of splashing[7][8].
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives[4][9]. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if they become contaminated[6][10].
-
Body Protection: A fully buttoned, chemical-resistant lab coat must be worn to protect the skin and personal clothing[8][11].
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles[6][9][11]. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used[10].
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood[6][10].
-
Gather Materials: Before you begin, ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Weighing: To prevent the generation of dust, handle the solid gently. Weigh the desired amount on a weigh boat inside the fume hood[6].
Solution Preparation
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing[10].
-
Maintain Containment: Keep the container covered as much as possible during the dissolution process.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical[10].
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection[6][10].
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE[10].
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention[4].
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention[1][4]. Remove any contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spills: In case of a spill, contain it with an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste[9][12].
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste[12][13].
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled and sealed hazardous waste container[10][12].
-
Liquid Waste: All liquid waste containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[10].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name[12].
-
Storage and Disposal: Store hazardous waste in a designated, well-ventilated, and secure area. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[12].
Waste Disposal Workflow
Caption: Step-by-step waste disposal protocol.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. uah.edu [uah.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
